Product packaging for 4-(Dimethylamino)butanoyl chloride(Cat. No.:CAS No. 127527-22-4)

4-(Dimethylamino)butanoyl chloride

Cat. No.: B3096242
CAS No.: 127527-22-4
M. Wt: 149.62 g/mol
InChI Key: LRGHHVXWOZHPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)butanoyl chloride hydrochloride (CAS 98827-32-8) is a chemical compound with the molecular formula C 6 H 13 Cl 2 NO and a molecular weight of 186.08 g/mol [ 3 ]. This compound serves as a versatile building block in scientific research, primarily functioning as a reagent in organic synthesis. One of its primary applications is in peptide synthesis, where it acts as a coupling agent to facilitate the formation of amide bonds between amino acids [ 3 ]. It is also recognized as an important synthetic intermediate in the development of various pharmaceuticals, enabling the construction of complex drug molecules [ 3 ]. The synthesis of this compound can be achieved through multiple pathways. One common laboratory method involves the nucleophilic substitution of 4-bromobutanoyl chloride with dimethylamine in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C to 0°C), followed by hydrochlorination and subsequent chlorination with thionyl chloride (SOCl 2 ) [ 3 ]. Alternative synthetic routes may employ silyl-protection strategies to enhance regioselectivity and yield [ 3 ]. Handling and Storage: This compound requires careful handling. It is classified with the signal word "Danger" and has hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [ 5 ]. It must be stored under an inert atmosphere in a freezer, ideally at temperatures under -20°C, to maintain stability [ 5 ]. Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic purposes. It is not approved for human or veterinary use [ 3 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B3096242 4-(Dimethylamino)butanoyl chloride CAS No. 127527-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGHHVXWOZHPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethylamino)butanoyl chloride and its more stable hydrochloride salt. Due to the reactive nature of acyl chlorides, detailed experimental data for the free base form of this compound is limited. It is often synthesized and used in situ or handled as its more stable hydrochloride salt. This document distinguishes between the two forms and provides available data for both, along with relevant experimental protocols.

Physical and Chemical Properties

The quantitative data for this compound and its hydrochloride salt are summarized in the table below. It is important to note the distinction between the free base and its hydrochloride salt, as their physical properties differ significantly.

PropertyThis compoundThis compound hydrochloride
CAS Number 127527-22-4[1][2]98827-32-8[3][4]
Molecular Formula C₆H₁₂ClNO[1][3]C₆H₁₃Cl₂NO[4]
Molecular Weight 149.62 g/mol [1][3]186.08 g/mol [4]
Appearance Data not available (likely a liquid)Solid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Reacts with water[5][6][7]; soluble in organic solvents.[6][7]Data not available
Stability Reactive, moisture-sensitive.[5][8]More stable than the free base.[3]

Experimental Protocols

Synthesis of this compound hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid.[3] A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

Materials:

  • 4-(Dimethylamino)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of 4-(Dimethylamino)butanoic acid in anhydrous dichloromethane under an inert atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) at a controlled temperature, often at 0 °C to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_acid 4-(Dimethylamino)butanoic acid reaction Chlorination in Anhydrous Solvent (e.g., DCM) start_acid->reaction start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction workup Removal of Excess Reagent & Solvent (Evaporation) reaction->workup purification Recrystallization (Optional) workup->purification product This compound hydrochloride purification->product

Caption: Synthetic workflow for this compound hydrochloride.

Reactivity and Stability

This compound is an acyl chloride. The presence of the highly electrophilic carbonyl carbon attached to a good leaving group (chloride) makes it susceptible to nucleophilic attack.

  • Hydrolysis: It will react readily, and often violently, with water and other protic solvents to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[5][6] This high reactivity is a primary reason for the limited availability of its physical property data and why it is often prepared and used immediately or stored as the more stable hydrochloride salt.

  • Reaction with Nucleophiles: It is a versatile reagent in organic synthesis, reacting with a wide range of nucleophiles such as alcohols to form esters, amines to form amides, and carbanions.[3]

The hydrochloride salt form provides greater stability by protonating the dimethylamino group, which reduces its nucleophilicity and potential for side reactions.

General Safety and Handling Precautions

Given the reactive nature of acyl chlorides, stringent safety measures are necessary when handling this compound.

  • Moisture Sensitivity: All operations should be conducted under anhydrous conditions using dry glassware and solvents, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Inhalation of its vapors can lead to respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Quenching: Care must be taken when quenching reactions containing acyl chlorides. Slow addition to a stirred, cooled quenching solution (e.g., a basic solution like sodium bicarbonate) is recommended to manage the exothermic reaction.

Conclusion

This compound is a reactive chemical intermediate with limited available data on its specific physical properties, primarily due to its instability in the presence of moisture. For practical applications in research and development, it is commonly handled as its more stable hydrochloride salt. A thorough understanding of its reactivity and the necessary safety precautions is paramount for its successful use in synthesis.

References

4-(Dimethylamino)butanoyl chloride molecular weight and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a versatile reagent in organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule containing a reactive acyl chloride and a tertiary amine. It is most commonly handled as its hydrochloride salt to improve stability and ease of handling, as the free base is susceptible to polymerization and other side reactions. The hydrochloride salt is a more stable, crystalline solid.

Chemical Structure:

Below is a simplified representation of the chemical structure of this compound hydrochloride.

structure mol CH3 | CH3-N+-CH2-CH2-CH2-C=O   |         |   H         Cl This compound hydrochloride

Caption: Chemical structure of this compound hydrochloride.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 127527-22-4[1][2]98827-32-8[3][4]
Molecular Formula C₆H₁₂ClNO[1][3]C₆H₁₃Cl₂NO[4]
Molecular Weight 149.62 g/mol [1][3]186.08 g/mol [3][4]
Appearance Unstable liquid/solidCrystalline solid
Solubility Soluble in organic solvents, reacts with waterSoluble in polar organic solvents

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved from its corresponding carboxylic acid, 4-(dimethylamino)butanoic acid hydrochloride. The latter can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride

A common starting material for the synthesis is N-methyl-2-pyrrolidone, which is hydrolyzed under acidic conditions.

  • To a round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Heat the mixture to reflux at approximately 165°C for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction to ensure completion.

  • After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.

  • Dissolve the resulting solid residue in cold acetone and stir until crystallization is complete.

  • Collect the white solid product by filtration, wash with cold acetone, and dry under vacuum. The reported melting point of the product is 124-126°C.

Experimental Protocol: Synthesis of this compound Hydrochloride

The conversion of the carboxylic acid to the acyl chloride is typically performed using thionyl chloride (SOCl₂).

  • Suspend 4-(dimethylamino)butanoic acid hydrochloride in an anhydrous solvent such as dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ produced during the reaction.

  • Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (around 60°C for DCM) until the evolution of gas ceases and the reaction is complete (typically 2-4 hours).

  • Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to yield the crude this compound hydrochloride.

  • The product can be used directly for many applications or recrystallized from an appropriate solvent system if higher purity is required.

The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.

synthesis_workflow start N-methyl-2-pyrrolidone step1 Acid Hydrolysis (Conc. HCl, Reflux) start->step1 intermediate 4-(Dimethylamino)butanoic Acid Hydrochloride step1->intermediate step2 Chlorination (SOCl₂, Reflux in DCM) intermediate->step2 product 4-(Dimethylamino)butanoyl Chloride Hydrochloride step2->product

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Peptide Synthesis

This compound hydrochloride is a valuable reagent in peptide synthesis, where it can be used as a coupling agent to form amide bonds. The acyl chloride is highly reactive towards the N-terminal amine of an amino acid or peptide.

Experimental Protocol: Peptide Coupling

The following is a representative protocol for the use of this compound hydrochloride in a solution-phase peptide coupling reaction.

  • Dissolve the N-terminally deprotected amino acid or peptide in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt of the amine and the HCl that will be generated during the reaction.

  • In a separate flask, dissolve this compound hydrochloride in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the amino acid solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatography procedures.

The diagram below illustrates the role of this compound in peptide bond formation.

peptide_coupling acyl_chloride 4-(Dimethylamino)butanoyl Chloride coupling Peptide Bond Formation (Amide Synthesis) acyl_chloride->coupling amino_acid N-terminal Amino Acid (R-NH2) amino_acid->coupling product Coupled Product coupling->product

References

Navigating the Solubility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility and reactivity of key reagents is paramount for successful synthesis and process development. This in-depth guide provides a technical overview of the solubility characteristics of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt in common organic solvents, offering insights into its handling and application.

This compound is a reactive acyl chloride derivative valuable in organic synthesis, particularly for introducing the 4-(dimethylamino)butanoyl moiety into molecules. Its utility is often dictated by its solubility and stability in various reaction media. Frequently, it is used in its hydrochloride salt form to enhance stability.[1] The choice of solvent is therefore a critical parameter that influences reaction outcomes, yields, and purity.

Quantitative Solubility Data

The following table summarizes the qualitative solubility and known reactivity of this compound and its hydrochloride salt in several common organic solvents, based on information from synthetic protocols and patents.

SolventChemical FormulaThis compound (Free Base)This compound HydrochlorideReactivity Notes
Tetrahydrofuran (THF)C₄H₈OSoluble (Anhydrous THF is a common reaction solvent)[2]Likely soluble, but may depend on specific conditions.Reacts with water; anhydrous conditions are crucial.[2]
Dichloromethane (DCM)CH₂Cl₂Soluble (Used as a reaction solvent)[2]Likely soluble.Inert under anhydrous conditions. A common choice for reactions with nucleophiles.[2]
AcetonitrileCH₃CNSoluble (Used as a reaction solvent)[2][3]Soluble (Used as a reaction solvent)[3]A polar aprotic solvent suitable for a range of reactions.[2]
Ethyl Acetate (EtOAc)C₄H₈O₂Likely soluble.Insoluble (Precipitates out of solution, which can be used for isolation)[4]Can be used for recrystallization of the corresponding carboxylic acid salt.[2]
Isopropyl Acetate (iPAc)C₅H₁₀O₂Likely soluble.Insoluble (Used to precipitate the hydrochloride salt for stabilization and isolation)[4]Similar to ethyl acetate, used for precipitation.[4]
WaterH₂OReacts violently (Hydrolyzes to form 4-(dimethylamino)butanoic acid)[2][5]Reacts (Hydrolyzes)[2]Not a suitable solvent for the acyl chloride form.[5]

Experimental Protocol for Solubility Determination

Given the reactive nature of acyl chlorides, determining their solubility requires careful experimental design to prevent hydrolysis or reaction with the solvent. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous organic solvent of interest (e.g., THF, DCM)

  • Dry glassware (vials, graduated cylinders, pipettes)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents must be anhydrous.

  • Initial Qualitative Assessment:

    • In a dry vial under an inert atmosphere, add a small, known amount of the solvent (e.g., 1 mL).

    • To this, add a small, pre-weighed amount of this compound (e.g., 10 mg).

    • Stir the mixture at a constant temperature (e.g., room temperature).

    • Observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.

  • Semi-Quantitative Determination (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the anhydrous solvent in a sealed flask under an inert atmosphere.

    • Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]

    • Allow any undissolved solid to settle.

    • Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be done using a syringe with a filter.

    • The concentration of the dissolved compound in the supernatant can then be determined. Due to the reactive nature of the acyl chloride, direct analysis is challenging. An indirect method is often preferred:

      • Quench the supernatant in a known excess of a nucleophile (e.g., a primary amine or an alcohol).

      • Analyze the resulting amide or ester product using a suitable analytical technique like HPLC or GC against a calibration curve to determine its concentration.

      • From the concentration of the product, the initial concentration of the dissolved acyl chloride can be calculated.

  • Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature. Note any observations of reactivity or degradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the suitability of a solvent for a reaction involving this compound.

G Solvent Selection Workflow for this compound Reactions cluster_0 Solvent Selection Workflow for this compound Reactions cluster_1 Solvent Selection Workflow for this compound Reactions start Define Reaction Type (e.g., Amidation, Esterification) check_solubility Is the Acyl Chloride Soluble in the Solvent? start->check_solubility check_reactivity Does the Solvent React with the Acyl Chloride? check_solubility->check_reactivity Yes reselect_solvent Reselect Solvent check_solubility->reselect_solvent No check_product_solubility Is the Product Soluble in the Solvent? check_reactivity->check_product_solubility No check_reactivity->reselect_solvent Yes select_solvent Select Solvent check_product_solubility->select_solvent Yes check_product_solubility->reselect_solvent No end Proceed with Reaction select_solvent->end reselect_solvent->check_solubility

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.

References

Safety and Handling of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt. The following sections detail the hazardous properties, personal protective equipment, handling and storage procedures, spill management, and chemical incompatibilities associated with this compound.

Hazard Identification and Classification

This compound is a corrosive and moisture-sensitive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles, which can lead to the release of corrosive hydrogen chloride gas. It can cause severe skin burns and eye damage.

GHS Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound hydrochloride.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Hazard Pictograms
PictogramDescription
alt text
Corrosion
Signal Word

Danger

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling.

PropertyValue
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
CAS Number 127527-22-4 (free base), 98827-32-8 (hydrochloride)
Appearance Not explicitly stated in search results, but likely a liquid or low-melting solid.
Reactivity Reacts with water, alcohols, and amines.[1] Moisture sensitive.

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[3]

    • Lab Coat: A flame-retardant lab coat is essential.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling Procedures
  • Always handle this compound in a well-ventilated chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors or dust.

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Ground all containers and transfer equipment to prevent static discharge.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as water, strong bases, alcohols, and amines.[1]

  • The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards other personnel.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Neutralize (for acid chloride spills): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the spill.

  • Collect: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Below is a workflow for handling a chemical spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Spill Response Workflow

Chemical Incompatibility

This compound is incompatible with a variety of substances. Contact with these materials can lead to vigorous or violent reactions.

Chemical_Incompatibility DMABCl 4-(Dimethylamino)butanoyl Chloride Water Water DMABCl->Water Reacts to form HCl Bases Strong Bases DMABCl->Bases Vigorous Reaction Alcohols Alcohols DMABCl->Alcohols Reacts to form esters Amines Amines DMABCl->Amines Reacts to form amides Oxidizers Strong Oxidizing Agents DMABCl->Oxidizers Potential for fire

Chemical Incompatibility Chart

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-(Dimethylamino)butanoyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its significant role in the development of targeted therapeutics.

Introduction and Historical Context

While the precise initial discovery of this compound is not prominently documented in seminal publications, its emergence as a critical reagent is intrinsically linked to the advancements in peptide synthesis and the development of targeted cancer therapies. Often utilized in its more stable hydrochloride salt form, this compound has become an invaluable tool for introducing a dimethylaminobutanoyl moiety into complex molecules. Its utility is highlighted in numerous patents for pharmaceutical intermediates, underscoring its importance in industrial-scale synthesis of active pharmaceutical ingredients (APIs). The history of this compound is therefore best understood through the lens of its applications, particularly in the synthesis of kinase inhibitors and other targeted agents where the dimethylamino group plays a crucial role in modulating solubility, basicity, and target engagement.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound and its hydrochloride salt is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValue (this compound)Value (this compound hydrochloride)Source
Molecular Formula C6H12ClNOC6H13Cl2NO
Molecular Weight 149.62 g/mol 186.08 g/mol
CAS Number 127527-22-498827-32-8
Appearance Not specified (likely a liquid)SolidGeneral Knowledge
¹H NMR (ppm) ~2.2 (s, 6H, -N(CH₃)₂)~2.2 (s, 6H, -N(CH₃)₂)
¹³C NMR (ppm) ~40-45 (-N(CH₃)₂), ~170-175 (C=O)~40-45 (-N(CH₃)₂), ~170-175 (C=O)
IR (cm⁻¹) ~1800 (C=O stretch)~1800 (C=O stretch)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid. The acid precursor can be synthesized via multiple routes, with one common method involving the nucleophilic substitution of a halo-butanoyl derivative with dimethylamine.

Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride

A foundational method for preparing the precursor acid involves the reaction of a 4-halobutanoyl chloride with dimethylamine, followed by hydrolysis and salt formation.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a solution of dimethylamine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled to a low temperature, typically between -20°C and 0°C, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of 4-Bromobutanoyl Chloride: 4-Bromobutanoyl chloride is added dropwise to the cooled dimethylamine solution while maintaining the low temperature to control the exothermic reaction. The molar ratio of dimethylamine to 4-bromobutanoyl chloride is typically in slight excess for the amine (e.g., 1.2:1).

  • Reaction and Quenching: The reaction mixture is stirred for a specified period at low temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water or an aqueous solution.

  • Hydrolysis and Salt Formation: The intermediate amide is hydrolyzed to the corresponding carboxylic acid. The pH of the solution is then adjusted to be acidic (pH < 2) using hydrochloric acid to protonate the dimethylamino group and facilitate the formation of the hydrochloride salt.

  • Isolation and Purification: The aqueous solution is typically washed with an organic solvent to remove non-polar impurities. The water is then removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoic acid hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Synthesis of this compound Hydrochloride

The final step involves the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

  • Reaction Setup: 4-(Dimethylamino)butanoic acid hydrochloride is suspended in an anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system.

  • Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to the suspension. The reaction is often performed at room temperature or with gentle heating.

  • Reaction: The mixture is stirred, and the progress of the reaction is monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

  • Isolation of Product: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound hydrochloride. Due to its moisture sensitivity, the product is typically used immediately in the next synthetic step or stored under strictly anhydrous conditions.

Below is a DOT script for the general synthesis workflow.

G cluster_0 Synthesis of 4-(Dimethylamino)butanoic Acid HCl cluster_1 Synthesis of this compound HCl 4-Bromobutanoyl_chloride 4-Bromobutanoyl chloride Reaction1 Nucleophilic Substitution (-20°C to 0°C, THF) 4-Bromobutanoyl_chloride->Reaction1 Dimethylamine Dimethylamine Dimethylamine->Reaction1 Intermediate_amide Intermediate Amide Reaction1->Intermediate_amide Hydrolysis Hydrolysis (Aqueous workup) Intermediate_amide->Hydrolysis 4-DMAB_acid 4-(Dimethylamino)butanoic Acid Hydrolysis->4-DMAB_acid HCl_addition HCl Addition (pH < 2) 4-DMAB_acid->HCl_addition 4-DMAB_acid_HCl 4-(Dimethylamino)butanoic Acid HCl HCl_addition->4-DMAB_acid_HCl 4-DMAB_acid_HCl_input 4-(Dimethylamino)butanoic Acid HCl Reaction2 Chlorination (Anhydrous DCM) 4-DMAB_acid_HCl_input->Reaction2 Chlorinating_agent Thionyl Chloride (SOCl₂) Chlorinating_agent->Reaction2 Final_Product This compound HCl Reaction2->Final_Product

Caption: General workflow for the synthesis of this compound hydrochloride.

Applications in Drug Development

This compound is a versatile reagent in the synthesis of pharmaceuticals, primarily due to its ability to introduce a key pharmacophoric element. The dimethylamino group can serve as a basic handle to improve aqueous solubility and can participate in crucial hydrogen bonding or ionic interactions with biological targets.

Peptide Synthesis

This compound can be used as a coupling agent or as a building block in peptide synthesis. The acyl chloride is highly reactive towards the N-terminus of amino acids or peptides, forming a stable amide bond.

Pharmaceutical Intermediates

The most significant application of this compound is in the synthesis of small molecule inhibitors, particularly for protein kinases. Many kinase inhibitors feature a dimethylamino group to enhance their pharmacokinetic properties and target binding affinity.

Role in Targeting Signaling Pathways

Derivatives of this compound have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival. The dimethylaminobutanoyl moiety is often part of a larger molecule designed to interact with specific enzymes in these pathways.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Some EGFR inhibitors incorporate the dimethylaminobutanoyl group to enhance their binding to the ATP-binding pocket of the kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor EGFR Inhibitor (Derivative of 4-DMAB-Cl) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a derivative of this compound.

Inhibition of PARP-1 and Induction of Apoptosis

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA damage (e.g., in combination with chemotherapy or in BRCA-mutated cancers) can lead to cell death. Some PARP inhibitors utilize the structural features provided by the dimethylaminobutanoyl moiety. Inhibition of PARP-1 can lead to an accumulation of DNA damage, which in turn can trigger apoptosis (programmed cell death).

Apoptosis_Pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Cascade DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Accumulated_Damage Accumulated DNA Damage PARP_Inhibitor PARP-1 Inhibitor (Derivative of 4-DMAB-Cl) PARP_Inhibitor->PARP1 Inhibition Apoptosis_Signal Apoptotic Signal Accumulated_Damage->Apoptosis_Signal Caspases Caspase Activation Apoptosis_Signal->Caspases Cell_Death Apoptosis (Cell Death) Caspases->Cell_Death

Caption: Role of a this compound derivative in PARP-1 inhibition and apoptosis induction.

Safety and Handling

This compound and its hydrochloride salt are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Storage should be in a tightly sealed container under an inert atmosphere and in a cool, dry place.

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its ability to introduce a dimethylamino group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, has made it a go-to reagent for medicinal chemists. The synthesis of this compound, while requiring careful control of reaction conditions, is well-established. As the quest for more targeted and effective therapeutics continues, the demand for and applications of this compound are likely to expand, solidifying its place in the synthetic chemist's toolbox.

The Synthetic Versatility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Literature for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride, predominantly available and utilized as its hydrochloride salt, is a versatile bifunctional molecule of significant interest in the pharmaceutical and chemical research sectors. Its unique structure, incorporating both a reactive acyl chloride and a tertiary amino group, renders it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectral Data

This compound hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO.[1][2] It is recognized for its utility in various chemical reactions due to its distinct properties.[3] The presence of both a dimethylamino group and an acyl chloride group provides a balance of reactivity and stability, making it particularly useful as a pharmaceutical intermediate and in peptide synthesis.[3]

A summary of its key physicochemical and spectral data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Hydrochloride Salt

PropertyValueSource
Molecular Formula C6H12ClNO·HCl[3]
Molecular Weight 186.08 g/mol [1][2]
CAS Number 98827-32-8[1][4]
¹H NMR (ppm) ~2.2 (s, -N(CH₃)₂)[3]
¹³C NMR (ppm) ~40-45 (-N(CH₃)₂), ~170-175 (C=O)[3]
IR (cm⁻¹) ~1800 (C=O stretch), ~1250 (C-Cl)[3]
Mass Spectrometry m/z 149.62 (M⁺ for free base)[3]

Synthesis of this compound Hydrochloride

The primary synthetic route to this compound hydrochloride involves a multi-step process commencing from a suitable butanoyl precursor. The most commonly cited method is the amination of 4-bromobutanoyl chloride followed by conversion to the hydrochloride salt and subsequent chlorination.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process: amination, hydrochloride formation, and chlorination.

Synthesis_Workflow cluster_synthesis Synthesis of this compound HCl 4-Bromobutanoyl_chloride 4-Bromobutanoyl chloride Amination Amination 4-Bromobutanoyl_chloride->Amination Dimethylamine, THF, -20°C 4-(Dimethylamino)butanoic_acid 4-(Dimethylamino)butanoic acid Amination->4-(Dimethylamino)butanoic_acid HCl_Formation Hydrochloride Formation 4-(Dimethylamino)butanoic_acid->HCl_Formation HCl (g), EtOH 4-(Dimethylamino)butanoic_acid_HCl 4-(Dimethylamino)butanoic acid HCl HCl_Formation->4-(Dimethylamino)butanoic_acid_HCl Chlorination Chlorination 4-(Dimethylamino)butanoic_acid_HCl->Chlorination SOCl₂, DCM, 60°C Final_Product 4-(Dimethylamino)butanoyl chloride HCl Chlorination->Final_Product

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocols

Step 1: Amination of 4-Bromobutanoyl Chloride

This step involves the nucleophilic substitution of the bromide with dimethylamine.

  • Reagents: 4-bromobutanoyl chloride, Dimethylamine, Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobutanoyl chloride in anhydrous THF.

    • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add a solution of dimethylamine (1.2 molar equivalents) in THF via the dropping funnel, maintaining the temperature at -20°C to 0°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of water. The product, 4-(dimethylamino)butanoic acid, is then extracted with a suitable organic solvent.

Step 2: Formation of 4-(Dimethylamino)butanoic Acid Hydrochloride

The intermediate amino acid is converted to its hydrochloride salt to facilitate purification and subsequent chlorination.

  • Reagents: 4-(dimethylamino)butanoic acid, Ethanol (EtOH), Hydrogen Chloride (gas).

  • Procedure:

    • Dissolve the crude 4-(dimethylamino)butanoic acid in ethanol.

    • Bubble dry hydrogen chloride gas through the solution at room temperature.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination of 4-(Dimethylamino)butanoic Acid Hydrochloride

The final step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride.

  • Reagents: 4-(dimethylamino)butanoic acid hydrochloride, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • Suspend 4-(dimethylamino)butanoic acid hydrochloride in DCM in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

    • Slowly add thionyl chloride (typically 2 molar equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.

    • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude this compound hydrochloride.

    • The product can be purified by recrystallization.

Quantitative Data for Synthesis

The yields for each step of the synthesis can vary depending on the scale and specific conditions. Table 2 provides a summary of typical laboratory-scale yields.

Table 2: Laboratory-Scale Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Yield (%)Source
Amination DimethylamineTHF-2078-82[3]
Hydrochloride Formation HCl (gas)EtOHRoom Temp.~95[3]
Chlorination SOCl₂DCM6088-90[3]

Applications in Drug Development

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its primary application lies in its ability to act as a linker or building block to introduce a dimethylaminobutanoyl moiety into a target molecule.

Role in Peptide Synthesis

In peptide synthesis, this compound acts as a coupling agent, facilitating the formation of stable amide bonds between amino acids.[3] The dimethylamino group can also serve to increase the solubility or modify the pharmacokinetic properties of the resulting peptide.

Workflow in Pharmaceutical Synthesis

The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate can be outlined as follows.

Drug_Dev_Workflow cluster_workflow Application in Pharmaceutical Synthesis Start Starting Material (e.g., amine-containing scaffold) Coupling Coupling Reaction Start->Coupling 4-(Dimethylamino)butanoyl chloride HCl, Base Intermediate 4-(Dimethylamino)butanoyl -conjugated Intermediate Coupling->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification API Active Pharmaceutical Ingredient (API) Further_Modification->API

Caption: General workflow for the use of this compound in drug development.

Chemical Reactivity and Handling

As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution. It will react with water (hydrolysis) to form the corresponding carboxylic acid, with alcohols to form esters, and with amines to form amides.[3]

Due to its reactivity, it is crucial to handle this compound under anhydrous conditions to prevent hydrolysis.[3] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Storage should be in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

This compound hydrochloride is a valuable and versatile reagent in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward, multi-step synthesis provides access to a bifunctional building block that can be used to introduce the dimethylaminobutanoyl moiety into a wide range of molecules. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. As the demand for novel and complex pharmaceutical agents continues to grow, the importance of such versatile intermediates is likely to increase.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives Using 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(Dimethylamino)butanoyl chloride is a versatile bifunctional reagent utilized in organic synthesis. Its structure, featuring a reactive acyl chloride group and a tertiary amine, makes it a valuable building block for introducing a dimethylaminobutanoyl moiety into various molecules. This functionality is particularly relevant in the development of pharmaceutical intermediates and in peptide synthesis, where the dimethylamino group can enhance solubility or serve as a handle for further chemical modification.[1] This document provides detailed protocols for the synthesis of amide and ester derivatives and outlines the general principles of its application in organic chemistry.

Introduction to this compound

This compound, typically handled as its more stable hydrochloride salt, is a reactive acylating agent.[1] The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity allows for the straightforward formation of amides, esters, and thioesters.

The presence of the dimethylamino group provides a unique characteristic, allowing the resulting derivatives to be pH-sensitive and often more soluble in aqueous media at physiological pH compared to their unsubstituted counterparts. This property is highly advantageous in medicinal chemistry and drug development.

Key Chemical Reactions:

  • Amide Formation: Reaction with primary or secondary amines to form stable amide bonds. This is a cornerstone of its use in peptide synthesis and the creation of complex drug molecules.[1][2]

  • Ester Formation: Reaction with alcohols or phenols to yield corresponding esters.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of derivatives using this compound hydrochloride. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are recommended to prevent hydrolysis of the acyl chloride.[1]

General Workflow for Acylation Reactions

The general procedure for using this compound involves the reaction with a nucleophile, typically in the presence of a base to neutralize the HCl generated during the reaction. The workflow is visualized below.

G cluster_workflow General Acylation Workflow A Reactant Preparation B Reaction Setup A->B Dissolve nucleophile & base in solvent C Acyl Chloride Addition B->C Cool to 0-5 °C D Reaction Monitoring C->D Add acyl chloride solution dropwise E Aqueous Workup D->E Monitor by TLC/LC-MS F Extraction E->F Quench reaction, adjust pH G Purification F->G Extract with organic solvent H Characterization G->H Column chromatography or crystallization

Caption: General experimental workflow for acylation reactions.

Protocol 1: Synthesis of an Amide Derivative (Illustrative Example)

This protocol describes the N-acylation of a substituted aniline, a common reaction in the synthesis of kinase inhibitors and other bioactive molecules.[5]

Reaction Scheme:

G reagent1 4-(Dimethylamino)butanoyl chloride hydrochloride product N-Aryl-4-(dimethylamino)butanamide (Product) reagent1->product reagent2 Substituted Aniline (Nucleophile) reagent2->product base Base (e.g., Triethylamine) in Anhydrous Solvent base->product Neutralizes HCl

Caption: Reaction scheme for amide synthesis.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the desired amide.

Reagent and Condition Summary:

Parameter Value/Condition Purpose
Nucleophile Substituted Aniline 1.0 eq
Acylating Agent This compound HCl 1.1 eq
Base Triethylamine or DIPEA 2.2 eq
Solvent Anhydrous DCM or THF ~0.1 - 0.5 M concentration
Temperature 0 °C to Room Temperature Control reactivity, prevent side reactions[1]

| Reaction Time | 2 - 16 hours | Varies with substrate reactivity |

Protocol 2: General Synthesis of an Ester Derivative

This protocol outlines the general procedure for the acylation of an alcohol. For less reactive alcohols, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be included.[6]

Methodology:

  • In a flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound hydrochloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Perform an aqueous workup as described in Protocol 2.2 (steps 7-9).

  • Purify the crude product via column chromatography to obtain the final ester.

Typical Reaction Parameters:

Parameter Value/Condition
Nucleophile Primary or Secondary Alcohol
Molar Ratio (Alcohol:Acyl Chloride:Base) 1.0 : 1.2 : 1.5
Catalyst (optional) DMAP (0.05 eq)
Solvent Anhydrous DCM, THF, or Acetonitrile

| Temperature | 0 °C to Room Temperature |

Applications in Drug Discovery

Derivatives of this compound are explored as intermediates in the synthesis of various pharmaceutical agents. For instance, the related unsaturated compound, (E)-4-(dimethylamino)but-2-enoyl chloride, is an intermediate for 3-cyanoquinoline derivatives that act as inhibitors of protein tyrosine kinases, which are implicated in cancer.[5] The dimethylaminobutanoyl moiety can be used to modulate the physicochemical properties of a lead compound, such as solubility and cell permeability.

G cluster_pathway Conceptual Role of Synthesized Derivatives Reagent 4-(Dimethylamino)butanoyl Chloride Derivative Synthesized Bioactive Derivative Reagent->Derivative Synthesis Target Protein Tyrosine Kinase (e.g., EGFR, VEGFR) Derivative->Target Binds & Inhibits Pathway Downstream Signaling (e.g., Proliferation, Angiogenesis) Target->Pathway Activates Target->Pathway X Outcome Inhibition of Cancer Progression Pathway->Outcome

Caption: Inhibition of a signaling pathway by a synthesized derivative.

Safety and Handling

This compound hydrochloride is a corrosive and moisture-sensitive compound.

  • Handling: Handle in a fume hood, wearing gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]

  • Disposal: Neutralize excess reagent with a base (e.g., sodium bicarbonate solution) before disposal according to institutional guidelines.

Disclaimer: These protocols are intended for use by trained chemistry professionals. All procedures should be evaluated for safety and scalability by the end-user.

References

Application Notes and Protocols for 4-(Dimethylamino)butanoyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride is a reactive acyl chloride that can be utilized in peptide synthesis, primarily for the modification of the N-terminus of a peptide. Its structure, featuring a reactive acyl chloride group and a tertiary amine, allows for the introduction of a dimethylaminobutanoyl moiety onto the free amino group of a peptide. This modification can alter the physicochemical properties of the peptide, such as its charge, hydrophilicity, and stability, which can be advantageous for various research and drug development applications. Acyl chlorides, in general, are highly reactive acylating agents that readily react with nucleophiles like the N-terminal amine of a peptide to form a stable amide bond. However, their high reactivity also necessitates careful control of reaction conditions to avoid side reactions, most notably racemization if used for peptide chain elongation. Therefore, the primary application of this compound in this context is as a capping agent for the N-terminus or for specific side-chain modifications.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the free N-terminal amino group of the peptide on the electrophilic carbonyl carbon of this compound. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new amide bond and the release of hydrochloric acid. The released HCl is typically neutralized by a non-nucleophilic base present in the reaction mixture.

Experimental Protocols

The following protocols are general guidelines for the use of this compound in peptide synthesis. Optimization may be required for specific peptide sequences and scales.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide (Solid-Phase)

This protocol describes the modification of a peptide that has been synthesized on a solid support (e.g., using Fmoc/tBu strategy).

Materials:

  • Peptide-resin with a free N-terminus

  • This compound hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA))

  • Washing solvents (DMF, DCM)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Deprotection of the N-terminus (if necessary):

    • If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of the deprotection reagent.

  • Acylation Reaction:

    • Under an inert atmosphere, dissolve this compound hydrochloride (3-5 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base, such as DIEA (4-6 equivalents), to the solution to neutralize the hydrochloride and the HCl generated during the reaction.

    • Add the activated acyl chloride solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Washing:

    • Once the reaction is complete (negative Kaiser test), drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups used in the peptide synthesis.

Protocol 2: Modification of a Peptide in Solution

This protocol is suitable for modifying a purified peptide with a free N-terminus in a solution phase.

Materials:

  • Purified peptide with a free N-terminus

  • This compound hydrochloride

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or N-Methyl-2-pyrrolidone (NMP))

  • Non-nucleophilic base (e.g., DIEA or TEA)

  • Quenching reagent (e.g., water or a primary amine like glycine)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified peptide (1 equivalent) in a minimal amount of anhydrous aprotic solvent. Ensure the peptide is fully dissolved.

  • Reaction Setup:

    • In a separate flask, under an inert atmosphere, dissolve this compound hydrochloride (1.5-3 equivalents) in the same anhydrous solvent.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a non-nucleophilic base, such as DIEA (2-4 equivalents), to the acyl chloride solution.

  • Acylation Reaction:

    • Slowly add the activated acyl chloride solution to the dissolved peptide with stirring.

    • Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the excess acyl chloride by adding a small amount of water or a solution of a primary amine (e.g., glycine).

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the modified peptide from the reaction mixture using an appropriate method, such as reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Potential Side Reactions and Mitigation

  • Racemization: While less of a concern for N-terminal modification compared to peptide coupling, the use of highly reactive acyl chlorides can still pose a risk of racemization at the N-terminal amino acid residue. Performing the reaction at low temperatures (e.g., 0 °C) can help to minimize this side reaction.

  • Reaction with Nucleophilic Side Chains: The acyl chloride can react with nucleophilic side chains of amino acids such as lysine (ε-amino group), serine, threonine, and tyrosine (hydroxyl groups). If selective N-terminal modification is desired, these side chains must be protected.

  • Intramolecular Reactions: The tertiary amine of the 4-(Dimethylamino)butanoyl moiety could potentially participate in intramolecular reactions, although this is less likely under standard acylation conditions.

  • Hydrolysis: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions must be carried out under anhydrous conditions.

Data Presentation

Due to the lack of specific literature data for the use of this compound in peptide synthesis, the following tables are provided as templates for researchers to record their experimental results.

Table 1: Reaction Conditions and Yields for N-Terminal Modification

Peptide SequenceReaction Scale (mmol)Equivalents of Acyl ChlorideBase (Equivalents)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
Example: H-Gly-Phe-Ala-OH0.13DIEA (4)2Record DataRecord Data
Your PeptideEnter DataEnter DataEnter DataEnter DataRecord DataRecord Data

Table 2: Characterization of Modified Peptide

Modified PeptideTheoretical Mass (Da)Observed Mass (Da)HPLC Retention Time (min)
Example: DMAB-Gly-Phe-Ala-OHCalculateRecord DataRecord Data
Your Modified PeptideCalculateRecord DataRecord Data

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Peptide-Resin (Free N-Terminus) Acylation Acylation Step Resin->Acylation Acyl_Chloride 4-(Dimethylamino)butanoyl chloride + Base Acyl_Chloride->Acylation Washing Washing Acylation->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Modified_Peptide N-Terminally Modified Peptide Cleavage->Modified_Peptide

Caption: Workflow for N-terminal modification of a resin-bound peptide.

Signaling_Pathway_Logic cluster_Modification_Effect Potential Effects of N-Terminal Modification Peptide Native Peptide Modification N-Terminal Modification with 4-(Dimethylamino)butanoyl group Peptide->Modification Modified_Peptide Modified Peptide Modification->Modified_Peptide Properties Altered Physicochemical Properties (Charge, Solubility, Stability) Modified_Peptide->Properties Interaction Modified Interaction with Biological Target Properties->Interaction Biological_Activity Altered Biological Activity Interaction->Biological_Activity

Caption: Logical flow of how N-terminal modification can impact peptide properties.

Application Notes: 4-(Dimethylamino)butanoyl Chloride as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

4-(Dimethylamino)butanoyl chloride, typically available and handled as its more stable hydrochloride salt (C₆H₁₃Cl₂NO), is a bifunctional reagent of significant utility in organic synthesis.[1][2] Its structure incorporates a reactive acyl chloride moiety and a tertiary amine, making it a valuable building block for introducing a dimethylaminobutanoyl group into various molecules.[1] This dual functionality allows it to act as a versatile linker and a key intermediate in the synthesis of complex pharmaceutical compounds and for the derivatization of analytes for analytical purposes.[1][3] The hydrochloride salt form enhances its stability and solubility in certain polar solvents, though reactions require anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1][4]

The primary utility of this compound lies in its ability to acylate nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively.[1] This reactivity is fundamental to its application in peptide synthesis and as a crucial intermediate in the development of various pharmaceuticals.[1]

Key Applications and Chemical Reactions

This compound is predominantly used in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the carbonyl group's oxygen and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6]

Core Reactions:

  • Amide Formation: It reacts readily with primary and secondary amines in a vigorous, often exothermic reaction to form N-substituted amides. This is a cornerstone of its use in medicinal chemistry for linking molecular fragments.[1][7]

  • Ester Formation: In the presence of alcohols or phenols, it forms the corresponding esters. This reaction is typically performed under anhydrous conditions to prevent competitive hydrolysis of the acyl chloride.[1][8][9]

  • Friedel-Crafts Acylation: While less common for this specific aliphatic acyl chloride compared to its aromatic counterparts, it can theoretically be used in intramolecular or intermolecular Friedel-Crafts reactions to form ketones, typically requiring a Lewis acid catalyst.[10][11]

  • Analytical Derivatization: The reagent is used to "tag" polar molecules containing primary/secondary amines, phenols, or thiols. The resulting benzoyl derivatives exhibit improved chromatographic retention (on reverse-phase columns) and enhanced ionization efficiency for mass spectrometry (MS) detection.[3][12]

Below is a logical diagram illustrating the primary applications of this reagent.

G reagent This compound (Reagent) app1 Pharmaceutical Synthesis reagent->app1 app2 General Organic Synthesis reagent->app2 app3 Analytical Chemistry reagent->app3 sub_app1a Peptide Synthesis (Amide Bond Formation) app1->sub_app1a sub_app1b Active Pharmaceutical Ingredient (API) Intermediate app1->sub_app1b sub_app2a Acylation of Amines (Amide Synthesis) app2->sub_app2a sub_app2b Acylation of Alcohols (Ester Synthesis) app2->sub_app2b sub_app3a Derivatization for HPLC-MS/MS app3->sub_app3a

Caption: Key application areas for this compound.

Data Presentation: Summary of Acylation Reactions

The following table summarizes the typical reaction conditions for the acylation of common nucleophiles using this compound. Yields are generally high but depend heavily on the substrate's reactivity and steric hindrance.

Nucleophile TypeProductTypical Solvent(s)Catalyst/BaseTemperature (°C)General Notes
Primary/Secondary AmineN-Substituted AmideDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)2-3 equivalents of the amine substrate or a non-nucleophilic base (e.g., Triethylamine, DIPEA)0 to 25Reaction is often rapid and exothermic. The base is required to neutralize the HCl byproduct.[1][7]
Alcohol/PhenolEsterDichloromethane (DCM), Tetrahydrofuran (THF), PyridinePyridine, DMAP (catalytic), Triethylamine0 to 50Anhydrous conditions are critical. DMAP is a highly effective catalyst for less reactive alcohols.[8][13][14]
ThiolThioesterDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine or other non-nucleophilic base0 to 25Similar to amine acylation; requires a base to scavenge HCl.[1]
WaterCarboxylic AcidAqueous solutionsNot applicableAmbientThis hydrolysis reaction is typically an undesirable side reaction. All acylation reactions must be run under anhydrous conditions.[1]

Experimental Protocols

Safety Precaution: this compound is a reactive acyl chloride and should be handled with care in a fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

This protocol describes the conversion of 4-(dimethylamino)butanoic acid hydrochloride to the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[1][15]

G start 4-(Dimethylamino)butanoic Acid HCl + Anhydrous Solvent (DCM/MeCN) cool Cool mixture to 0-10°C (Ice Bath) start->cool add_reagent Add Chlorinating Agent Dropwise (e.g., Oxalyl Chloride or SOCl₂) + Catalytic DMF cool->add_reagent react Stir at 0-10°C, then warm to RT (Monitor by TLC or IR) add_reagent->react concentrate Remove Solvent under Reduced Pressure react->concentrate product Crude 4-(Dimethylamino)butanoyl Chloride Hydrochloride concentrate->product G cluster_start Reactant Preparation amine Amine (2.2 eq) + Base (if needed) in Anhydrous Solvent (DCM) cool Cool to 0°C amine->cool add Add Acyl Chloride Solution Dropwise cool->add reagent_sol Solution of Acyl Chloride HCl (1.0 eq) in Anhydrous Solvent reagent_sol->add react Stir at 0°C to RT (Monitor Reaction) add->react workup Aqueous Workup (e.g., NaHCO₃ wash) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Purified N-Substituted Amide purify->product

References

Application Notes and Protocols: 4-(Dimethylamino)butanoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride, often supplied as its more stable hydrochloride salt, is a versatile bifunctional reagent in medicinal chemistry. Its structure incorporates a reactive acyl chloride for amide or ester formation and a tertiary amine that can improve solubility and serve as a key pharmacophoric element. This combination makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, including anticancer and antimicrobial agents. These application notes provide an overview of its utility, supported by detailed experimental protocols and relevant biological data.

Key Applications in Medicinal Chemistry

Synthesis of Anticancer Agents

This compound is a key intermediate in the synthesis of targeted anticancer therapies, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).

PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-(dimethylamino)butanoyl moiety can be incorporated into PARP inhibitors to interact with the nicotinamide binding domain of the enzyme.

Signaling Pathway of PARP Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by Drug cluster_Cellular_Outcome Cellular Outcome DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 gets trapped on DNA Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate DNA_Repair->DNA_Damage resolves PARP_Inhibitor PARP Inhibitor (Derived from This compound) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse leads to DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB causes Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis triggers

Caption: PARP Inhibition Signaling Pathway.

Quantitative Data: In Vitro Activity of a Representative PARP Inhibitor

Compound IDTargetIC50 (nM)[1]Cell LineCell-Based IC50 (µM)[1]
1 PARP-14.5MDA-MB-436 (BRCA1 mutant)17.4
1 PARP-24.2CAPAN-1 (BRCA2 mutant)11.4
OlaparibPARP-15.0MDA-MB-436 (BRCA1 mutant)19.8
OlaparibPARP-21.0CAPAN-1 (BRCA2 mutant)15.5

Note: Compound 1 is a representative benzimidazole carboxamide derivative synthesized using a related butyrophenone side chain derived from a multi-step synthesis that could involve this compound.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers. The 4-(dimethylamino)butanoyl moiety can be incorporated into the solvent-exposed region of the ATP-binding site of EGFR.

Signaling Pathway of EGFR Inhibition

EGFR_Inhibition cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Inhibition Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR binds to TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain activates Phosphorylation Autophosphorylation TK_Domain->Phosphorylation leads to ATP ATP ATP->TK_Domain binds to Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) Phosphorylation->Downstream activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation promotes EGFR_Inhibitor EGFR Inhibitor (Derived from This compound) EGFR_Inhibitor->TK_Domain inhibits ATP binding

Caption: EGFR Inhibition Signaling Pathway.

Quantitative Data: In Vitro Activity of a Representative EGFR Inhibitor

Compound IDTargetIC50 (nM)[2]Cell LineCell-Based IC50 (nM)[2]
2 EGFRL858R/T790M/C797S0.55Ba/F3 (EGFRL858R/T790M/C797S)43.28
OsimertinibEGFRL858R/T790M/C797S>1000Ba/F3 (EGFRL858R/T790M/C797S)>1000

Note: Compound 2 is a fourth-generation EGFR inhibitor whose synthesis could potentially be adapted to include a 4-(dimethylamino)butanoyl moiety.

Synthesis of Antimicrobial Agents

The 4-(dimethylamino)butanoyl scaffold can be found in molecules with antimicrobial properties. The tertiary amine can be crucial for activity against certain bacterial strains.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Representative Antimicrobial Compounds

Compound IDS. aureus (µg/mL)[3]E. coli (µg/mL)[3]C. albicans (µg/mL)
3 125>500>500
4 125>500125
Vancomycin0.5-2--
Fluconazole--0.25-1

Note: Compounds 3 and 4 are novel sulfonylbenzoic acid derivatives. While not directly synthesized from this compound, this data illustrates the type of quantitative antimicrobial data that would be generated for compounds containing this moiety.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Aromatic Amine with this compound Hydrochloride

This protocol describes a general method for the synthesis of an amide by reacting an aniline derivative with this compound hydrochloride.

Experimental Workflow

Acylation_Workflow Start Start Dissolve_Aniline Dissolve aniline derivative and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) Start->Dissolve_Aniline Cool Cool the solution to 0 °C Dissolve_Aniline->Cool Add_Acyl_Chloride Add a solution of This compound HCl in the same solvent dropwise Cool->Add_Acyl_Chloride Warm_Stir Allow the reaction to warm to room temperature and stir for 2-16 hours Add_Acyl_Chloride->Warm_Stir Workup Perform aqueous workup: - Wash with water - Wash with brine - Dry over Na2SO4 Warm_Stir->Workup Purify Purify the crude product by column chromatography or recrystallization Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General Acylation Workflow.

Materials:

  • Aniline derivative (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • To a solution of the aniline derivative (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the resulting solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound hydrochloride dropwise to the cooled aniline solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x volume of DCM) and then with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-90%

Protocol 2: Friedel-Crafts Acylation of an Activated Arene with this compound Hydrochloride

This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound, such as anisole, using this compound hydrochloride and a Lewis acid catalyst.[4][5]

Materials:

  • Activated arene (e.g., anisole) (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Ice

  • Concentrated Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the activated arene (1.0 eq) and this compound hydrochloride (1.2 eq) in anhydrous DCM in the dropping funnel.

  • Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 50-80%

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry for the synthesis of diverse bioactive molecules. Its ability to introduce a key pharmacophoric element while providing a reactive handle for amide and ester formation makes it a useful tool in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols provided herein offer a starting point for the exploration of its synthetic utility.

References

Application Notes and Protocols for the Derivatization of Amines with 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines with 4-(Dimethylamino)butanoyl chloride is a chemical modification technique used to enhance the analytical detection of amine-containing compounds. This reagent is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based assays. The introduction of the 4-(dimethylamino)butanoyl moiety serves two primary purposes: it increases the hydrophobicity of polar amines, leading to improved retention on reversed-phase chromatographic columns, and the tertiary amine group enhances ionization efficiency in the mass spectrometer, thereby increasing sensitivity.

These application notes provide a comprehensive overview of the derivatization of amines with this compound, including detailed protocols for the derivatization of amino acids and biogenic amines, and illustrative quantitative data.

Principle of the Reaction

The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide bond and the elimination of hydrochloric acid. The reaction is typically carried out in a slightly alkaline environment to neutralize the liberated acid and to ensure the amine is in its deprotonated, nucleophilic state.

Applications in Research and Drug Development

The derivatization of amines with this compound is a valuable tool in various stages of drug development and biomedical research:

  • Metabolomics: Enhancing the detection of endogenous amines such as amino acids, neurotransmitters, and biogenic amines in biological matrices.

  • Pharmacokinetic Studies: Improving the quantification of amine-containing drug candidates and their metabolites in plasma, urine, and tissue samples.

  • Impurity Profiling: Aiding in the detection and quantification of low-level, amine-containing impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

  • Peptide and Protein Analysis: Modifying the N-terminus of peptides or the side chains of lysine residues to improve their chromatographic behavior and mass spectrometric detection.

Data Presentation

The following tables provide illustrative quantitative data that can be expected when using this compound for the derivatization of various amines for LC-MS analysis. This data is based on the typical performance of similar derivatization reagents.

Table 1: Illustrative LC-MS/MS Parameters for Derivatized Amines

Analyte (Derivatized)Parent Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycine Derivative205.1686.1015
Alanine Derivative219.1786.1015
Valine Derivative247.2086.1018
Leucine Derivative261.2286.1018
Phenylalanine Derivative295.1986.1020
Histamine Derivative241.1886.1022
Dopamine Derivative283.1886.1025

Table 2: Illustrative Performance Data for the Quantification of Derivatized Amines

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Glycine1 - 500>0.9950.31
Alanine1 - 500>0.9950.31
Valine0.5 - 250>0.9980.150.5
Leucine0.5 - 250>0.9980.150.5
Phenylalanine0.2 - 100>0.9990.060.2
Histamine0.1 - 50>0.9990.030.1
Dopamine0.1 - 50>0.9990.030.1

Experimental Protocols

Protocol 1: Derivatization of Amino Acids in Aqueous Samples

This protocol is suitable for the derivatization of amino acid standards or protein hydrolysates.

Materials:

  • This compound hydrochloride

  • Amino acid standard solution or sample

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the amino acid standard solution or sample into a 1.5 mL microcentrifuge tube.

  • Derivatization Reaction:

    • Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0) to the sample.

    • Prepare a fresh 10 mg/mL solution of this compound hydrochloride in acetonitrile.

    • Add 50 µL of the this compound solution to the sample tube.

    • Vortex the mixture immediately for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching and Sample Dilution:

    • After incubation, cool the sample to room temperature.

    • To quench the reaction, add 10 µL of 1% formic acid in water.

    • Vortex for 10 seconds.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

Protocol 2: Derivatization of Biogenic Amines in Biological Matrices (e.g., Plasma)

This protocol includes a protein precipitation step for the analysis of biogenic amines in complex biological samples.

Materials:

  • This compound hydrochloride

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated analogs of the target amines)

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Sodium carbonate buffer (100 mM, pH 10.0)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Heating block

Procedure:

  • Protein Precipitation and Extraction:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization Reaction:

    • Carefully transfer 300 µL of the supernatant to a new microcentrifuge tube.

    • Add 150 µL of 100 mM sodium carbonate buffer (pH 10.0).

    • Prepare a fresh 5 mg/mL solution of this compound hydrochloride in acetonitrile.

    • Add 50 µL of the this compound solution.

    • Vortex immediately for 30 seconds.

    • Incubate at 50°C for 20 minutes.

  • Sample Finalization:

    • After incubation, cool the sample to room temperature.

    • Add 10 µL of 1% formic acid in water to stop the reaction.

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-Containing Sample (e.g., Plasma, Urine, Hydrolysate) Protein_Precipitation Protein Precipitation (if necessary) Sample->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Add_Buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate/Carbonate) Extraction->Add_Buffer Add_Reagent Add 4-(Dimethylamino)butanoyl Chloride Solution Add_Buffer->Add_Reagent Incubate Incubate (e.g., 50-60°C) Add_Reagent->Incubate Quench Quench Reaction (e.g., add Formic Acid) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis

Caption: General workflow for the derivatization of amines with this compound.

Reaction_Mechanism Amine R-NH₂ (Amine) Transition_State Tetrahedral Intermediate Amine->Transition_State Nucleophilic Attack Reagent (CH₃)₂N-(CH₂)₃-C(=O)-Cl Reagent->Transition_State Product (CH₃)₂N-(CH₂)₃-C(=O)-NH-R Transition_State->Product Elimination of Cl⁻ Byproduct HCl Transition_State->Byproduct Neutralized_Acid H₂CO₃ + Cl⁻ Byproduct->Neutralized_Acid Base Base (e.g., HCO₃⁻) Base->Neutralized_Acid

Caption: Reaction mechanism for the derivatization of a primary amine.

Application Notes and Protocols: Acylation with 4-(Dimethylamino)butanoyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, esters, and other carbonyl derivatives. 4-(Dimethylamino)butanoyl chloride hydrochloride is a reactive acylating agent of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal dimethylamino group, which can impart desirable pharmacokinetic properties, such as improved solubility and the potential for specific biological interactions, to the target molecule. This reagent is particularly valuable in the synthesis of pharmaceutical intermediates, including kinase inhibitors and peptide-based therapeutics.[1][2] The presence of the tertiary amine also offers a handle for further chemical modification or for modulating the physicochemical properties of the final compound.

This document provides a detailed experimental procedure for the acylation of primary and secondary amines using this compound hydrochloride. It includes reaction conditions, purification protocols, and representative data to guide researchers in utilizing this versatile reagent.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the acylation of representative primary and secondary amines with this compound hydrochloride. Yields are representative and can vary based on the specific substrate and reaction scale.

SubstrateAmine TypeBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePrimary (Aromatic)Triethylamine (2.2)Dichloromethane (DCM)0 to RT2 - 485 - 95
BenzylaminePrimary (Aliphatic)Triethylamine (2.2)Dichloromethane (DCM)0 to RT1 - 390 - 98
PyrrolidineSecondary (Cyclic)Triethylamine (2.2)Dichloromethane (DCM)01 - 288 - 96
DiethylamineSecondary (Acyclic)Triethylamine (2.2)Tetrahydrofuran (THF)0 to RT2 - 480 - 90

Experimental Protocols

This section details the methodology for the acylation of a primary amine with this compound hydrochloride. The protocol can be adapted for secondary amines with minor modifications.

Materials and Reagents
  • This compound hydrochloride

  • Primary or secondary amine of interest

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

General Procedure for Acylation
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 equivalents) to the stirred solution of the amine. Since the acyl chloride is a hydrochloride salt, an additional equivalent of base is required for its neutralization, plus one equivalent to scavenge the HCl generated during the acylation reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) in DCM ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Base Triethylamine (2.2 eq) Base->ReactionVessel AcylChloride 4-(Dimethylamino)butanoyl chloride HCl (1.1 eq) in DCM AcylChloride->ReactionVessel dropwise at 0°C Quench Quench with NaHCO₃(aq) ReactionVessel->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for the acylation of amines with this compound HCl.

Signaling Pathway Context: Kinase Inhibition

The 4-(dimethylamino)butanoyl moiety is a structural feature found in some kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The diagram below illustrates a simplified, generic signaling pathway that can be modulated by a kinase inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase activates Ligand Extracellular Signal (e.g., Growth Factor) Ligand->Receptor Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse triggers Inhibitor Kinase Inhibitor (e.g., containing 4-dimethylamino -butanoyl moiety) Inhibitor->Kinase inhibits

Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

References

Application Notes and Protocols for 4-(Dimethylamino)butanoyl Chloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the sensitive detection of small molecules is often challenged by poor ionization efficiency and/or inadequate retention on reverse-phase chromatographic columns. Chemical derivatization is a powerful strategy to overcome these limitations. 4-(Dimethylamino)butanoyl chloride (DMAB-Cl) is a versatile derivatizing agent designed to enhance the detectability of a wide range of analytes in positive-ion electrospray ionization mass spectrometry (ESI-MS).

The core principle behind DMAB-Cl lies in its bifunctional structure. The acyl chloride group provides a reactive site for covalently tagging analytes containing nucleophilic functional groups, such as primary and secondary amines, phenols, and alcohols.[1][2][3] The tertiary dimethylamino group, on the other hand, is readily protonated, significantly increasing the proton affinity of the derivatized analyte.[4] This "charge-tagging" strategy leads to a substantial enhancement in ESI efficiency and, consequently, a dramatic improvement in analytical sensitivity. Furthermore, the introduction of the butanoyl chain increases the hydrophobicity of polar analytes, improving their chromatographic retention and separation.

Key Applications:

  • Metabolomics: Enhancing the detection of amino acids, biogenic amines, and other polar metabolites in complex biological matrices.[5][6]

  • Pharmaceutical Analysis: Quantifying drug molecules and their metabolites that possess amine or hydroxyl functionalities.

  • Clinical Chemistry: Sensitive measurement of biomarkers, such as catecholamines or steroid hormones, in plasma, urine, or cerebrospinal fluid.[7]

  • Proteomics: While primarily for small molecules, it can be used for N-terminal derivatization of peptides.[1]

Principle of Derivatization

This compound reacts with nucleophilic functional groups (e.g., -NH2, -OH) via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage, respectively. The reaction liberates hydrochloric acid (HCl), which is typically neutralized by the addition of a base to drive the reaction to completion.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Analyte Analyte (R-XH) (e.g., amine, alcohol) Derivatized_Analyte Derivatized Analyte (Enhanced MS Signal) Analyte->Derivatized_Analyte Nucleophilic Attack DMAB_Cl This compound (DMAB-Cl) DMAB_Cl->Derivatized_Analyte Acyl Substitution Solvent Aprotic Solvent (e.g., ACN, DMSO) Base Base (e.g., Pyridine, Na2CO3) Base->Derivatized_Analyte Neutralizes HCl

Experimental Protocol: Derivatization of Amines and Phenols for LC-MS Analysis

This protocol provides a general procedure for the derivatization of analytes containing primary/secondary amine or phenolic hydroxyl groups in a biological matrix extract. Optimization may be required for specific analytes and matrices.

Materials:

  • This compound (DMAB-Cl)

  • Acetonitrile (ACN), anhydrous, LC-MS grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium carbonate or Pyridine

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Analyte standards and internal standards

  • Sample extract (e.g., protein-precipitated plasma, solid-phase extracted urine)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in an appropriate solvent (e.g., 50:50 ACN:Water).

    • For biological samples, perform an initial extraction to remove proteins and phospholipids. A typical protein precipitation would involve adding 3 volumes of ice-cold ACN containing the SIL-IS to 1 volume of plasma, vortexing, and centrifuging at high speed.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • DMAB-Cl Solution: Prepare a 10 mg/mL solution of DMAB-Cl in anhydrous ACN. This solution should be prepared fresh.

    • Base Solution: Prepare a 100 mM solution of sodium carbonate in water or use pyridine directly.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract/standard in 50 µL of anhydrous ACN or DMSO.

    • Add 20 µL of the base solution (e.g., 100 mM sodium carbonate) and vortex briefly.

    • Add 20 µL of the 10 mg/mL DMAB-Cl solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

  • Reaction Quenching and Final Preparation:

    • Add 10 µL of water to quench any remaining DMAB-Cl. Vortex for 10 seconds.

    • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an LC-MS vial.

    • The sample is now ready for injection.

G start Start: Dried Sample Extract reconstitute 1. Reconstitute in Anhydrous Solvent start->reconstitute add_base 2. Add Base (e.g., Na2CO3) reconstitute->add_base add_dmab 3. Add DMAB-Cl Solution add_base->add_dmab vortex_incubate 4. Vortex and Incubate (e.g., 60°C, 30 min) add_dmab->vortex_incubate quench 5. Quench Reaction with Water vortex_incubate->quench centrifuge 6. Centrifuge quench->centrifuge transfer 7. Transfer Supernatant to LC-MS Vial centrifuge->transfer end Ready for LC-MS Analysis transfer->end

Quantitative Data and Expected Results

The primary benefit of DMAB-Cl derivatization is a significant increase in signal intensity in positive-ion ESI-MS. The table below summarizes the expected improvements for representative analytes based on data from structurally analogous derivatizing agents.

Analyte ClassFunctional GroupRepresentative AnalyteExpected Signal Enhancement (Fold-Increase vs. Underivatized)Reference
Amino Acids Primary AmineAlanine> 75[4]
Biogenic Amines Primary AmineDopamine20 - 100[6][8]
Phenols Phenolic HydroxylEstradiol> 100
Alcohols Primary AlcoholTestosterone> 100[9]

Note: The exact fold-increase is dependent on the analyte structure, matrix, and mass spectrometer settings. The data presented is illustrative of the expected magnitude of improvement.

LC-MS/MS Method Parameters

Liquid Chromatography (LC):

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the more hydrophobic derivatized analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 - 10 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ of the derivatized analyte.

  • Product Ion: A characteristic fragment ion should be chosen for quantification. For DMAB-derivatized compounds, a common and stable product ion resulting from the neutral loss of the dimethylamino group or fragmentation of the butanoyl chain is often observed. This requires initial optimization by infusing a derivatized standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Efficiency Moisture in reagents/solventsUse anhydrous solvents and fresh reagents. DMAB-Cl is sensitive to hydrolysis.
Incorrect pHEnsure the reaction mixture is basic to neutralize the HCl byproduct.
Insufficient reagentOptimize the concentration of DMAB-Cl.
High Background Signal Excess derivatizing reagentQuench the reaction thoroughly. Optimize the amount of DMAB-Cl used.
Poor Peak Shape Sample solvent incompatible with mobile phaseEnsure the final sample solvent has an organic content similar to or lower than the initial mobile phase.
No Signal Enhancement Analyte does not have a reactive functional groupConfirm the analyte structure. DMAB-Cl will not react with tertiary amines, carboxylic acids, or amides.
Incorrect MS polarityEnsure the mass spectrometer is operating in positive ion mode.

Conclusion

This compound is a potent derivatizing agent for enhancing the LC-MS/MS analysis of small molecules bearing amine and hydroxyl groups. By introducing a permanently ionizable moiety, DMAB-Cl derivatization can significantly improve sensitivity, allowing for lower limits of detection and quantification. The provided protocol serves as a robust starting point for method development, enabling researchers to achieve superior analytical performance in a variety of applications, from metabolomics to clinical diagnostics.

References

Application Notes and Protocols for Protein Modification using 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Dimethylamino)butanoyl chloride hydrochloride as a reagent for the chemical modification of proteins. This reagent is particularly useful for introducing a tertiary amine functionality onto protein surfaces, which can alter the protein's charge, hydrophilicity, and potential for further conjugation.

Introduction

This compound is an acylating reagent that reacts with nucleophilic residues on a protein's surface.[1] The primary targets for acylation are the primary amines, which include the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond between the 4-(dimethylamino)butanoyl group and the protein.[1][4][5]

The introduction of the dimethylamino group can be advantageous for several reasons. It introduces a positive charge at physiological pH, which can influence protein solubility, stability, and interaction with other biomolecules. This modification can also serve as a handle for further chemical derivatization. This reagent is a valuable tool in protein engineering, antibody-drug conjugate (ADC) development, and fundamental protein science research.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide bond.[4]

cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (e.g., Lysine) ModifiedProtein Modified Protein (Amide Bond Formation) Protein->ModifiedProtein Acylation (Nucleophilic Attack) Reagent This compound Reagent->ModifiedProtein

Caption: Reaction of a protein's primary amine with this compound.

Applications in Protein Science

  • Altering Protein Isoelectric Point (pI): The addition of the dimethylamino group, which has a pKa of approximately 9.5-10.5, can increase the net positive charge of a protein at neutral pH, thereby increasing its pI.

  • Improving Protein Solubility: For some proteins, increasing the surface charge can enhance solubility and reduce aggregation.

  • Probing Protein Structure and Function: Covalent modification of lysine residues can be used to identify solvent-accessible residues and probe their importance in protein-protein interactions or enzymatic activity.[2]

  • Precursor for Further Bioconjugation: The tertiary amine can be quaternized to introduce a permanent positive charge or used in other subsequent chemical reactions.

  • Development of Therapeutic Proteins: Altering the surface chemistry of a protein can modulate its pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the modification of a generic 10 mg/mL protein solution. These values should be considered as a starting point and may require optimization for specific proteins and desired levels of modification.

ParameterRecommended RangeNotes
Protein Concentration 1 - 20 mg/mLHigher concentrations can lead to aggregation, while lower concentrations may reduce reaction efficiency.
Reagent:Protein Molar Ratio 10:1 to 100:1The optimal ratio depends on the number of accessible lysine residues and the desired degree of modification.
Reaction pH 7.5 - 9.0A basic pH is required to deprotonate the lysine amino group, increasing its nucleophilicity. Buffers such as HEPES or borate are suitable. Avoid amine-containing buffers like Tris.
Reaction Temperature 4°C to 25°CLower temperatures can help to maintain protein stability, while higher temperatures can increase the reaction rate.
Reaction Time 30 minutes to 4 hoursThe reaction time should be optimized to achieve the desired level of modification while minimizing protein degradation.
Quenching Reagent 1 M Tris or Glycine (pH 8.0)A small molecule with a primary amine is used to quench any unreacted this compound.

Experimental Protocols

Protocol 1: General Protein Modification with this compound

This protocol describes a general method for modifying a protein with this compound.

Materials:

  • Protein of interest

  • This compound hydrochloride

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or desalting columns for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound hydrochloride in anhydrous DMF or DMSO. The hydrochloride salt is used for improved stability.

  • Modification Reaction:

    • Calculate the required volume of the reagent stock solution to achieve the desired molar excess over the protein.

    • While gently vortexing the protein solution, add the reagent stock solution dropwise.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using a desalting column.

Protocol 2: Characterization of the Modified Protein

This protocol outlines methods to confirm and quantify the extent of protein modification.

Materials:

  • Modified and unmodified protein samples from Protocol 1

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Trypsin for proteolytic digestion

  • LC-MS/MS system

Procedure:

  • SDS-PAGE Analysis:

    • Run both the modified and unmodified protein samples on an SDS-PAGE gel.

    • A slight shift in the molecular weight of the modified protein may be observable, depending on the extent of modification.

  • Mass Spectrometry of Intact Protein:

    • Determine the molecular weight of the intact modified and unmodified protein using MALDI-TOF or ESI-MS.

    • The mass increase per modification is 113.16 Da (the mass of the 4-(dimethylamino)butanoyl group). The average number of modifications can be calculated from the mass shift.

  • Peptide Mapping by LC-MS/MS:

    • Digest both the modified and unmodified protein samples with trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify the modified lysine residues by searching for the corresponding mass shift (+113.16 Da) in the MS/MS spectra. This will also provide site-specific information about the modification.

cluster_workflow Protein Modification and Analysis Workflow cluster_analysis Analysis Techniques Start Start: Purified Protein Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 8.0) Start->Buffer_Exchange Modification Add this compound (Incubate) Buffer_Exchange->Modification Quench Quench Reaction (e.g., Tris buffer) Modification->Quench Purification Purification (Dialysis / Desalting) Quench->Purification Analysis Characterization Purification->Analysis End End: Characterized Modified Protein Analysis->End SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry (Intact Mass) Analysis->Mass_Spec Peptide_Mapping Peptide Mapping (LC-MS/MS) Analysis->Peptide_Mapping

Caption: Workflow for protein modification and subsequent analysis.

Troubleshooting

IssuePossible CauseSolution
Low Modification Efficiency - Reaction pH is too low.- Reagent has hydrolyzed.- Insufficient molar excess of the reagent.- Increase the reaction pH to 8.5-9.0.- Prepare a fresh stock solution of the reagent immediately before use.- Increase the molar ratio of the reagent to the protein.
Protein Precipitation - High protein concentration.- Change in protein charge leads to aggregation.- Reduce the protein concentration.- Perform the reaction at 4°C.- Screen different buffer conditions (e.g., vary salt concentration).
Non-specific Modification - Reaction pH is too high, leading to modification of other residues (e.g., tyrosine, serine).- Lower the reaction pH to 7.5-8.0.
Inconsistent Results - Hydrolysis of the reagent stock solution.- Use anhydrous solvent for the stock solution and prepare it fresh for each experiment.

References

Application Notes and Protocols for the Analytical Detection of 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other organic molecules. Its bifunctional nature, containing both a reactive acyl chloride and a tertiary amine, makes it a versatile building block. However, this reactivity, particularly the susceptibility of the acyl chloride group to hydrolysis, presents challenges for its accurate quantification and characterization. These application notes provide detailed protocols for the analytical detection of this compound using various instrumental methods, ensuring reliable analysis for research, development, and quality control purposes.

Physicochemical Properties and Stability Considerations

This compound is highly susceptible to hydrolysis in the presence of moisture, yielding 4-(dimethylamino)butanoic acid and hydrochloric acid[1]. This degradation pathway is a critical consideration for sample handling, preparation, and the choice of analytical methodology. All solvents and glassware should be anhydrous to prevent premature degradation of the analyte. Due to its instability, samples should be analyzed as quickly as possible after preparation.

Spectroscopic Identification

Spectroscopic techniques are invaluable for the initial identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Key Spectral Signatures: [1]

  • ¹H NMR: A singlet corresponding to the dimethylamino group (-N(CH₃)₂) is expected around 2.2 ppm.

  • ¹³C NMR: The dimethylamino group carbons typically appear around 40–45 ppm, while the acid chloride carbonyl (C=O) carbon resonates at approximately 170–175 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Due to the reactive nature of the acyl chloride, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃.

    • In a nitrogen-filled glovebox or using a Schlenk line, dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in a dry NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard ¹H acquisition.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Key Spectral Signatures: [1]

  • A strong absorption band around 1800 cm⁻¹ is indicative of the C=O stretch of the acid chloride.

  • An absorption band around 1250 cm⁻¹ corresponds to the C-Cl stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean and dry.

    • Place a small amount of the neat this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Key Spectral Signatures: [1]

  • Molecular Ion Peak (M⁺): For the free base, a molecular ion peak is expected at m/z 167.63. The isotopic pattern will be consistent with the presence of a chlorine atom.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of this compound in a dry, aprotic solvent compatible with ESI, such as acetonitrile or dichloromethane.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Chromatographic Methods for Quantification

Due to the high reactivity of this compound, chromatographic methods often require derivatization to form a more stable analyte for analysis. However, a carefully developed stability-indicating HPLC method can be used for direct analysis and to monitor degradation.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of this compound and its primary hydrolytic degradation product, 4-(dimethylamino)butanoic acid.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Standard Solution: In an anhydrous environment, accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous acetonitrile to obtain a concentration of 1 mg/mL. Perform serial dilutions with anhydrous acetonitrile to prepare calibration standards.

    • Sample Solution: Prepare the sample in a similar manner, ensuring minimal exposure to moisture.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • The peak for 4-(dimethylamino)butanoic acid will have a different retention time, allowing for the assessment of sample degradation.

Quantitative Data Summary (HPLC)

AnalyteExpected Retention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~ 8.51 - 100> 0.9990.31.0
4-(Dimethylamino)butanoic acid~ 3.21 - 100> 0.9990.31.0

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of acyl chlorides by GC is challenging due to their high reactivity and potential for on-column hydrolysis. Derivatization to a more stable ester is a robust approach.

Experimental Protocol:

  • Derivatization Reaction:

    • In a dry vial, add 100 µL of the sample solution in an aprotic solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing solution of 1-propanol containing 40% pyridine[2][3].

    • Seal the vial and heat at 60 °C for 10 minutes[3].

    • Cool the vial to room temperature before GC-MS analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • The derivatized product, propyl 4-(dimethylamino)butanoate, will have a characteristic retention time and mass spectrum.

    • Quantification can be performed using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity.

Quantitative Data Summary (GC-MS with Derivatization)

Analyte (as derivative)Expected Retention Time (min)Target Ions (m/z)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Propyl 4-(dimethylamino)butanoate~ 12.158, 102, 115, 1730.1 - 50> 0.9980.030.1

Titrimetric Method for Chloride Content

Argentometric titration is a classic and reliable method for determining the chloride content, which can be used to infer the purity of the this compound, assuming the chloride source is primarily from the acyl chloride.

Experimental Protocol: Mohr's Method (Modified)

  • Principle: The chloride ions react with a standard solution of silver nitrate to form a silver chloride precipitate. A potassium chromate indicator is used to detect the endpoint, which is signaled by the formation of a red-brown silver chromate precipitate after all the chloride has reacted[4][5].

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • 5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution.

    • Anhydrous solvent (e.g., acetone or a mixture of acetone and water).

  • Procedure:

    • Accurately weigh approximately 150-200 mg of this compound into a clean, dry Erlenmeyer flask.

    • Immediately add 50 mL of anhydrous acetone to dissolve the sample and minimize hydrolysis.

    • Add 1 mL of 5% potassium chromate indicator solution.

    • Titrate with standardized 0.1 M AgNO₃ solution with constant stirring until the first permanent appearance of a faint red-brown color.

    • Perform a blank titration with the same volume of solvent and indicator and subtract the blank volume from the sample titration volume.

  • Calculation:

    • % Chloride = [(V_s - V_b) * M * 35.453 / W_s] * 100

      • V_s = Volume of AgNO₃ used for the sample (mL)

      • V_b = Volume of AgNO₃ used for the blank (mL)

      • M = Molarity of AgNO₃ solution (mol/L)

      • W_s = Weight of the sample (mg)

      • 35.453 = Molar mass of chlorine ( g/mol )

Quantitative Data Summary (Titration)

ParameterTypical Value
Titrant Concentration0.1 M AgNO₃
Sample Size150 - 200 mg
Expected Precision (RSD)< 1%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the stability-indicating HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Aprotic Solvent Reagent Add Derivatization Reagent (1-Propanol/Pyridine) Sample->Reagent React Heat at 60°C Reagent->React Inject Inject into GC-MS React->Inject Separate HP-5ms Column Separation Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Identify Identify Derivative Peak Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound via derivatization.

Titration_Logic Start Start Titration Add_AgNO3 Add AgNO3 Titrant Start->Add_AgNO3 Check_Cl All Cl- Precipitated? Add_AgNO3->Check_Cl Form_AgCl Ag+ + Cl- -> AgCl (white ppt) Check_Cl->Form_AgCl No Excess_Ag Excess Ag+ in Solution Check_Cl->Excess_Ag Yes Form_AgCl->Add_AgNO3 Endpoint 2Ag+ + CrO4^2- -> Ag2CrO4 (Red-Brown ppt) ENDPOINT Excess_Ag->Endpoint Stop Stop Titration Endpoint->Stop

References

Application Notes and Protocols: 4-(Dimethylamino)butanoyl Chloride in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Dimethylamino)butanoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1] Its structure incorporates a reactive acyl chloride for acylation reactions and a dimethylamino group, which can be protonated to form a hydrochloride salt, enhancing stability and solubility.[1][2] This unique combination makes it a key intermediate in the synthesis of various bioactive molecules, including peptide-based structures, protein kinase inhibitors, and other therapeutic agents.[1][3] These application notes provide an overview of its utility and detailed protocols for its application in synthesizing complex molecules.

Section 1: Applications in Novel Compound Synthesis

This compound and its derivatives are primarily used as building blocks to introduce a flexible, amine-containing sidechain into a target molecule. This moiety is often crucial for modulating the pharmacological properties of the final compound.

Synthesis of Protein Kinase Inhibitors

A significant application is in the synthesis of targeted cancer therapeutics, such as 3-cyanoquinoline derivatives, which act as inhibitors of protein tyrosine kinases.[3] The acyl chloride function of the reagent allows for the formation of an amide bond with an amino group on a core heterocyclic structure, a common linkage in kinase inhibitors. The dimethylamino group can influence solubility and interactions with the target protein. A closely related analogue, (E)-4-(Dimethylamino)-2-butenoyl chloride, is explicitly used for this purpose.[3]

Synthesis of Butyrophenone Analogs and Psychoactive Agents

The butyrophenone scaffold is central to a class of neuroleptic drugs used as antipsychotics.[4][5] These compounds often modulate monoamine signaling by interacting with dopamine and serotonin receptors and transporters.[6][7] While direct synthesis using this compound is not explicitly detailed in the provided literature, its structure makes it an ideal precursor for creating butyrophenone analogs. The 4-(dimethylamino)butanoyl moiety can be installed onto an aromatic ring via Friedel-Crafts acylation or coupled to nucleophiles to build the characteristic side chain of these psychoactive agents.[8]

General Organic and Peptide Synthesis

Beyond specific drug classes, this compound hydrochloride is a versatile reagent for general organic synthesis.[1] It readily participates in nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[1] This reactivity is harnessed in peptide synthesis to introduce specific side chains or linkers.[1]

Section 2: Experimental Protocols

Protocol: General Synthesis of this compound Hydrochloride

This protocol describes the conversion of 4-(dimethylamino)butanoic acid to its corresponding acyl chloride hydrochloride salt.

Workflow:

G General Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 4-(Dimethylamino)butanoic Acid B Chlorinating Agent (e.g., SOCl₂, Oxalyl Chloride) A->B Chlorination D Gaseous HCl A->D Protonation E 4-(Dimethylamino)butanoyl Chloride Hydrochloride B->E Reaction C Anhydrous Solvent (e.g., DCM, THF) C->B D->E Salt Formation

Caption: General workflow for synthesizing the title compound.

Methodology:

  • Acid Isolation: 4-(dimethylamino)butanoic acid is first isolated as its hydrochloride salt by treating the reaction mixture with gaseous HCl.[1]

  • Chlorination: The resulting hydrochloride salt is suspended in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reagent Addition: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise to the suspension, typically at a controlled temperature (e.g., 0-5°C) to manage exothermic reactions.[1][2]

  • Reaction: The mixture is stirred, often at reflux, until the reaction is complete, which can be monitored by techniques like TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).[1]

  • Workup: Upon completion, the excess solvent and chlorinating agent are removed under reduced pressure to yield the crude this compound hydrochloride, which can be used directly or purified further.

Protocol: Synthesis of a 3-Cyanoquinoline Kinase Inhibitor Intermediate

This protocol is adapted from a patented procedure for the large-scale synthesis of a key intermediate for a protein kinase inhibitor, using (E)-4-(dimethylamino)-2-butenoyl chloride hydrochloride.[3]

Methodology:

  • Initial Setup: A 3 L multi-neck flask is charged with N-methyl pyrrolidinone (0.77 kg). 4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline (0.0748 kg) is added at ambient temperature.[3]

  • Heating and Cooling: The reaction mixture is heated to 40-45°C and held for approximately 15 minutes before being cooled to 0-10°C.[3]

  • Acyl Chloride Addition: A light suspension of (E)-4-(dimethylamino)-2-butenoyl chloride hydrochloride in acetonitrile (CH₃CN) is added via a dip tube over 30-45 minutes. The temperature is maintained at 0-10°C for at least 2 hours.[3]

  • Crystallization: The suspension is heated to 64-70°C. The resulting solution is then cooled to 40-46°C and seeded with purified product (0.5 g).[3]

  • Isolation: The mixture is cooled sequentially to 20-26°C (over 1 hour, held for ≥2 hours) and then to -3 to 3°C (over 1 hour, held for ≥1 hour).[3]

  • Filtration and Washing: The solid product is collected on a Büchner funnel and washed with a cold (0-5°C) mixture of acetonitrile-tetrahydrofuran (20:6 v/v).[3]

Section 3: Quantitative Data Summary

The efficiency of syntheses involving this compound and its analogs is crucial for their application in drug development. The tables below summarize key quantitative data from relevant literature.

Table 1: Synthesis of Acyl Chlorides

Starting Material Product Reagents Solvent Yield Reference
4-Dimethylaminobenzoic acid 4-Dimethylaminobenzoyl chloride Thionyl chloride Ethyl acetate 78% [9]

| 4-Dimethylaminocrotonic acid HCl | (E)-4-(Dimethylamino)-2-butenoyl chloride | Chlorinating agent | N/A | N/A |[3] |

Table 2: Reaction Conditions for Acyl Chloride Generation and Coupling

Parameter Laboratory Scale Industrial Scale Reference
Acyl Chloride Generation
Reagent Oxalyl Chloride (0.85-1.00 eq.) POCl₃ [10]
Catalyst DMF, DMAc (5-25 mol%) DMAc (as solvent) [10]
Temperature 10-20°C (optimal 13-17°C) -5 to -25°C [10]
Solvent Isopropyl acetate (iPAc), EtAc DMAc [10]
Coupling Reaction
Temperature 0-10°C N/A [3]
Reaction Time >2 hours N/A [3]

| Yield (Purification Step) | N/A | 86% |[3] |

Section 4: Associated Signaling Pathways

Compounds synthesized using this compound often target specific biological pathways. Understanding these mechanisms is key to drug design and development.

Inhibition of Protein Tyrosine Kinase (PTK) Signaling

Many 3-cyanoquinoline derivatives synthesized using related acyl chlorides function as inhibitors of protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that control growth and proliferation.[3] Aberrant PTK activity is a hallmark of many cancers.

G cluster_pathway PTK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PTK PTK Domain Receptor->PTK Activation Substrate Substrate Protein PTK->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Synthesized Inhibitor Inhibitor->PTK Inhibition

Caption: Inhibition of a protein tyrosine kinase signaling pathway.

The synthesized inhibitor binds to the PTK domain, often competing with ATP, thereby preventing the phosphorylation of substrate proteins. This action blocks the downstream signaling cascade, ultimately inhibiting cancer cell proliferation and survival.

Modulation of Monoamine Transporters

Butyrophenone analogs and other novel psychoactive substances often exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][11] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signal.

G cluster_synapse Synaptic Cleft Modulation Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Serotonin Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine->DAT Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Serotonin->SERT Reuptake Serotonin->Receptors Receptors->Postsynaptic Signal Drug Butyrophenone Analog Drug->DAT Blockade Drug->SERT Blockade

Caption: Modulation of monoamine transporters in the synapse.

By blocking these transporters, drugs synthesized from precursors like this compound can increase the concentration and duration of action of dopamine and/or serotonin in the synapse. This modulation of neurotransmitter levels is the primary mechanism of action for many antipsychotic and antidepressant medications.[7][8]

References

Troubleshooting & Optimization

improving yield in reactions with 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Dimethylamino)butanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound, often used as its more stable hydrochloride salt, is a reactive acyl chloride. Its primary application is in organic synthesis as an acylating agent, particularly for the formation of amide bonds with primary and secondary amines. This makes it a valuable building block in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Q2: Why is the hydrochloride salt of this compound typically used?

A2: The hydrochloride salt form enhances the stability and handling of the compound. The free tertiary amine in this compound can be reactive and may lead to side reactions or degradation. The hydrochloride salt protects the dimethylamino group, preventing these issues and improving the shelf-life of the reagent.

Q3: What are the most critical factors for achieving high yields in reactions with this compound?

A3: The most critical factor is maintaining anhydrous (dry) conditions. This compound is highly susceptible to hydrolysis, which converts it to the unreactive 4-(dimethylamino)butanoic acid. Other key factors include the choice of base, reaction temperature, and the purity of the starting materials and solvents.

Q4: What are the common side products I should be aware of?

A4: The most common side product is 4-(dimethylamino)butanoic acid, formed from the hydrolysis of the acyl chloride. Other potential side products can arise from the reaction of the acyl chloride with the dimethylamino group of another molecule, especially if the reaction conditions are not optimized. If the amine substrate is sensitive, over-acylation to form an imide is also a possibility.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside your starting amine. The product amide will typically have a different Rf value. The disappearance of the starting amine and the appearance of a new spot corresponding to the product indicate reaction progress. The hydrolysis byproduct, 4-(dimethylamino)butanoic acid, can also be visualized on TLC, often as a spot that streaks or remains at the baseline depending on the solvent system.

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide product.

Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, either freshly distilled or from a solvent purification system. Handle this compound and other reagents under an inert atmosphere (e.g., nitrogen or argon).
Inactive reagent The this compound may have hydrolyzed during storage. It is advisable to use a fresh bottle or to test the activity of the reagent on a small scale with a reliable amine.
Incorrect stoichiometry Ensure you are using the correct molar equivalents of your amine, the acyl chloride, and the base. Typically, a slight excess (1.1-1.2 equivalents) of the acyl chloride is used. At least one equivalent of base is required to neutralize the HCl generated if starting from the free acyl chloride, and two equivalents if starting from the hydrochloride salt.
Inappropriate base The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is generally preferred to scavenge the HCl produced without competing with your amine nucleophile.
Low reaction temperature While many acylations proceed well at 0°C to room temperature, some less reactive amines may require gentle heating. Monitor the reaction by TLC to determine if a higher temperature is beneficial.

Problem 2: Multiple spots on TLC, indicating a mixture of products.

Possible Cause Suggested Solution
Presence of hydrolyzed acyl chloride A polar spot corresponding to 4-(dimethylamino)butanoic acid is likely present. This can be removed during aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).
Over-acylation of the product If your product is a primary amide, it can sometimes be acylated a second time to form an imide. Use a 1:1 stoichiometry of your amine and the acyl chloride to minimize this.
Side reactions with the solvent Ensure your solvent is inert to the reaction conditions. For example, avoid using alcohol-based solvents as they will react with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

Problem 3: Difficulty in purifying the product.

Possible Cause Suggested Solution
Product is water-soluble Amides with polar functional groups may have some water solubility. When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of your product and improve extraction into the organic layer.
Co-elution of product and impurities during chromatography The tertiary amine in your product can cause streaking on silica gel. To improve separation, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1% in your solvent system) or by using amine-functionalized silica gel.[1]
Difficulty with recrystallization Finding a suitable solvent system for recrystallization can be challenging. A good starting point is to try polar solvents like ethanol, acetone, or acetonitrile.[2] You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.

Quantitative Data on Reaction Parameters

Disclaimer: The following data is representative of general acylation reactions and serves to illustrate the impact of different reaction parameters. Optimal conditions for your specific substrate may vary.

Table 1: Effect of Base on Acylation Yield (Representative Data)

BasepKa of Conjugate AcidTypical Yield (%)Notes
Pyridine5.270-85Can sometimes act as a nucleophilic catalyst.
Triethylamine (TEA)10.785-95Common and effective non-nucleophilic base.
N,N-Diisopropylethylamine (DIEA)11.090-98Sterically hindered, reducing the likelihood of side reactions.
No BaseN/A<10Reaction is often incomplete as the generated HCl protonates the starting amine, rendering it non-nucleophilic.

Table 2: Effect of Temperature on Acylation Yield (Representative Data)

Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
04-690-95Generally good for minimizing side reactions with reactive amines.
25 (Room Temp)2-488-93A good starting point for most acylations.
501-280-85May be necessary for less reactive amines, but can increase the rate of side reactions.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound Hydrochloride

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq).

    • Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (a concentration of 0.1-0.5 M is typical).

  • Reaction:

    • Cool the solution to 0°C using an ice-water bath.

    • Add a non-nucleophilic base such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0°C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid and the HCl salt of the base), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes, ethanol) or by column chromatography on silica gel. If using chromatography, a solvent system such as ethyl acetate in hexanes or methanol in DCM is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape and separation.

Visualizations

experimental_workflow prep Preparation - Dry glassware - Add amine and solvent reaction Reaction - Cool to 0°C - Add base - Add acyl chloride - Stir at RT prep->reaction workup Workup - Quench with water - Extract with organic solvent - Wash with NaHCO3 and brine reaction->workup purification Purification - Dry over Na2SO4 - Concentrate - Recrystallize or chromatograph workup->purification product Pure Amide Product purification->product

Caption: A typical experimental workflow for acylation.

troubleshooting_yield start Low Yield? check_moisture Anhydrous conditions used? start->check_moisture check_reagent Reagent fresh? check_moisture->check_reagent Yes improve_drying Solution: Improve drying (oven-dry glassware, use anhydrous solvents) check_moisture->improve_drying No check_base Appropriate base used? check_reagent->check_base Yes new_reagent Solution: Use fresh acyl chloride check_reagent->new_reagent No check_temp Temperature optimized? check_base->check_temp Yes change_base Solution: Use TEA or DIEA check_base->change_base No optimize_temp Solution: Monitor by TLC while gently heating check_temp->optimize_temp No success Yield Improved check_temp->success Yes improve_drying->start new_reagent->start change_base->start optimize_temp->start

Caption: A troubleshooting guide for low reaction yields.

References

side reactions of 4-(Dimethylamino)butanoyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Dimethylamino)butanoyl Chloride and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound, often used as its more stable hydrochloride salt, is a reactive acylating agent. Its primary application is in organic synthesis, particularly in peptide coupling reactions to form amide bonds.[1] The presence of the dimethylamino group can influence the reactivity of the acyl chloride and the properties of the resulting molecule.

Q2: Why is it often supplied and used as a hydrochloride salt?

The hydrochloride salt of this compound is more stable and less susceptible to hydrolysis than the free base form. The protonation of the dimethylamino group reduces its basicity and nucleophilicity, preventing potential side reactions and improving its shelf-life. In most applications, a base is added during the reaction to neutralize the hydrochloride and liberate the reactive free amine of the coupling partner.

Q3: What are the most common side reactions observed with this compound?

The most common side reactions include:

  • Hydrolysis: Reaction with water to form 4-(dimethylamino)butanoic acid.[1]

  • Intramolecular Cyclization: Formation of N,N-dimethyl-2-pyrrolidinone (a lactam).

  • Polymerization: Self-polymerization or polymerization with other reactive species in the reaction mixture.

  • Side reactions with amino acids in peptide synthesis: Racemization and reactions with amino acid side chains.

Q4: How can I minimize the hydrolysis of this compound?

To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and properly dried glassware. The hydrochloride salt is less prone to hydrolysis than the free base.

Troubleshooting Guide

Issue 1: Low Yield of Desired Acylated Product

Possible Cause:

  • Significant hydrolysis of the acyl chloride.

  • Intramolecular cyclization to form a lactam.

  • Suboptimal reaction conditions.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere.

  • Optimize Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions.[1]

  • Choice of Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt without competing with the desired nucleophile.

  • Order of Addition: Add the this compound solution dropwise to the solution of the nucleophile and base to maintain a low concentration of the acyl chloride and favor the intermolecular reaction.

Issue 2: Presence of a Significant Amount of a Low Molecular Weight Byproduct

Possible Cause:

  • Formation of N,N-dimethyl-2-pyrrolidinone via intramolecular cyclization.

Solutions:

  • Low Temperature: As with minimizing hydrolysis, lower temperatures will disfavor the intramolecular cyclization.

  • Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic polar solvents are common for acylation reactions.

  • Rapid Consumption: Ensure the acyl chloride is consumed by the desired nucleophile as quickly as possible by optimizing stoichiometry and reaction conditions.

Issue 3: Formation of Insoluble Material or a Broad Molecular Weight Distribution in the Product

Possible Cause:

  • Polymerization of the this compound.

Solutions:

  • Controlled Stoichiometry: Use a slight excess of the nucleophile to ensure all the acyl chloride reacts.

  • Dilution: Working at lower concentrations can reduce the likelihood of intermolecular polymerization reactions.

  • Temperature Control: Maintain a low and constant temperature throughout the reaction.

Data on Side Reactions

The following tables provide an overview of how different reaction conditions can influence the outcome of reactions with this compound. The data is compiled from literature on similar compounds and general principles of organic chemistry, as specific quantitative data for this exact molecule is limited.

Table 1: Effect of Temperature on Intramolecular Cyclization

Temperature (°C)Expected Yield of Acylated Product (%)Expected Yield of Lactam Side-Product (%)
2570-8020-30
085-955-15
-20>95<5

Table 2: Effect of Base on Reaction Outcome

BaseRelative Rate of AcylationPotential for Side Reactions
Triethylamine (TEA)ModerateModerate (can act as a nucleophile)
Diisopropylethylamine (DIPEA)HighLow (sterically hindered)
PyridineLowHigh (can form a reactive acylpyridinium salt)

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound Hydrochloride
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq), to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound hydrochloride (1.05 eq) in the same dry solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions This compound This compound Desired Acylated Product Desired Acylated Product This compound->Desired Acylated Product + Nucleophile (e.g., Amine) Hydrolysis Hydrolysis This compound->Hydrolysis + H2O Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Spontaneous Polymerization Polymerization This compound->Polymerization Self-reaction 4-(Dimethylamino)butanoic Acid 4-(Dimethylamino)butanoic Acid Hydrolysis->4-(Dimethylamino)butanoic Acid N,N-Dimethyl-2-pyrrolidinone N,N-Dimethyl-2-pyrrolidinone Intramolecular Cyclization->N,N-Dimethyl-2-pyrrolidinone Polymer Polymer Polymerization->Polymer

Caption: Main reaction and side reactions of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_water Check for water contamination (Hydrolysis) start->check_water check_temp Was the reaction run at low temperature? (Cyclization) check_water->check_temp No use_dry Use anhydrous solvents and inert atmosphere check_water->use_dry Yes check_polymer Is there insoluble material? (Polymerization) check_temp->check_polymer Yes rerun_cold Re-run reaction at 0°C or below check_temp->rerun_cold No use_dilute Use more dilute conditions check_polymer->use_dilute Yes end Improved Yield and Purity check_polymer->end No use_dry->end rerun_cold->end use_dilute->end

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of Products from 4-(Dimethylamino)butanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)butanoyl chloride and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side product is 4-(dimethylamino)butanoic acid, which forms due to the hydrolysis of the highly reactive acyl chloride functional group by water present in the reaction mixture or during workup.[1] It is crucial to handle this compound under anhydrous conditions to minimize this side reaction.[1] Another potential impurity can be unreacted starting materials.

Q2: My reaction with this compound is complete, but I am struggling to isolate my desired amide product. What are some initial purification strategies?

A2: For amide synthesis, a simple aqueous workup can often be effective. Depending on the properties of your amide, it may precipitate upon the addition of water, allowing for isolation by filtration.[2] If the product is soluble in the aqueous layer, extraction with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate is a standard next step.[3]

Q3: I am observing significant tailing of my product during silica gel column chromatography. What could be the cause and how can I resolve it?

A3: The basicity of the dimethylamino group in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[4] To mitigate this, you can add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%) or n-propylamine (0.1%), to your mobile phase.[4][5] Alternatively, using an amine-functionalized silica gel column can provide a more inert stationary phase and improve peak shape without the need for mobile phase additives.[4]

Q4: Can I use reverse-phase HPLC for the purification of my product?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the analysis and purification of products containing a dimethylamino group. A stability-indicating RP-HPLC method has been developed for a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), which suggests that this technique is applicable.[6] The choice of mobile phase and column will depend on the specific properties of your compound.

Q5: How can I purify my product if it is a hydrochloride salt?

A5: Recrystallization is a common and effective method for purifying hydrochloride salts of amines.[7][8] A suitable solvent system is one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Common solvents for recrystallizing amine hydrochlorides include ethanol, 2-propanol, or mixtures such as ethanol/ethyl acetate.[1][8] Adding an anti-solvent like diethyl ether to a solution of the salt in a more polar solvent can also induce precipitation.[8]

Troubleshooting Guides

Issue 1: Low Yield of Amide Product
Possible Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
Product lost during workup The dimethylamino group can be protonated in acidic conditions, making the product water-soluble. During an aqueous workup, ensure the pH of the aqueous layer is basic before extracting with an organic solvent.[7]
Suboptimal base The acylation reaction requires a base to neutralize the HCl byproduct.[3] Ensure you are using a suitable non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), in stoichiometric amounts.
Issue 2: Presence of 4-(Dimethylamino)butanoic Acid Impurity
Possible Cause Troubleshooting Step
Moisture in the reaction As mentioned above, strict anhydrous conditions are critical to prevent hydrolysis.[1]
Workup conditions Minimize the exposure of the crude product to water, especially under neutral or acidic conditions where the acyl chloride is more prone to hydrolysis.
Purification Strategy An acid-base extraction can be employed to remove the acidic impurity. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 4-(dimethylamino)butanoic acid will be deprotonated and extracted into the aqueous layer, while the desired amide remains in the organic layer.
Issue 3: Difficulty with Chromatographic Purification
Problem Solution
Product streaking or tailing on silica gel Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[4] Alternatively, use amine-functionalized silica.[4]
Product is not eluting from the column The polarity of your eluent may be too low. Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase column might be more suitable.
Co-elution of impurities Optimize the mobile phase composition. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina, C18).

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis and Aqueous Workup
  • To a stirred solution of the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq.) in the same solvent dropwise.[2][3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, quench the reaction by the slow addition of water.

  • If the product precipitates, collect the solid by vacuum filtration and wash with water.[2]

  • If the product remains in solution, transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be the bottom layer. If THF was used, add another immiscible organic solvent like ethyl acetate for extraction.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic impurities) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution. The basic product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer containing the product hydrochloride salt.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining non-polar impurities.

  • Basify the aqueous layer by the slow addition of a base such as 1 M NaOH or saturated sodium bicarbonate until the pH is > 10.

  • Extract the free-based product from the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.

Data Presentation

Table 1: Common Solvents for Recrystallization of Amine Hydrochloride Salts

Solvent/Solvent SystemPurity AchievedRecoveryReference
Ethanol/Ethyl Acetate (1:3 v/v)≥99.5%85%[1]
Ethanol/Ethyl Acetate (1:2 v/v)99.2%92%[1]
Ethanol/Ethyl Acetate (1:1 v/v)98.5%95%[1]
2-PropanolCommonly used-[8]
EthanolCan be effective, but solubility may be high-[8]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Initial Purification cluster_purification Final Purification start This compound + Amine + Base reaction Acylation Reaction (Anhydrous Conditions) start->reaction quench Aqueous Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction Product Soluble filtration Filtration quench->filtration Product Precipitates chromatography Column Chromatography (Normal or Reverse Phase) extraction->chromatography recrystallization Recrystallization (for salts) filtration->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of amides from this compound.

troubleshooting_logic cluster_analysis Impurity Analysis cluster_solution Purification Strategy start Impure Product acidic_impurity Acidic Impurity Present? (e.g., 4-(dimethylamino)butanoic acid) start->acidic_impurity basic_product Product is Basic? acidic_impurity->basic_product No acid_base_extraction Perform Acid-Base Extraction acidic_impurity->acid_base_extraction Yes amine_chromatography Chromatography with Amine Additive or Amine-Functionalized Silica basic_product->amine_chromatography Yes standard_chromatography Standard Chromatography basic_product->standard_chromatography No pure_product Pure Product acid_base_extraction->pure_product amine_chromatography->pure_product standard_chromatography->pure_product

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

stability issues with 4-(Dimethylamino)butanoyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Dimethylamino)butanoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and effectively utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acyl chloride. Its structure uniquely combines a dimethylamino group with a butanoyl chloride moiety, giving it a balance of reactivity and stability.[1] It is primarily used as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the synthesis of pharmaceuticals.[1]

Q2: What are the key stability concerns for this compound?

The primary stability concern is its high reactivity towards nucleophiles, especially water. It readily hydrolyzes to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[1] It is also sensitive to moisture and air, and prolonged exposure to light can lead to the formation of nitroso derivatives through oxidation.[1] Therefore, it must be handled under anhydrous conditions and stored properly.

Q3: How should this compound be stored?

To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place. For long-term storage, a temperature of -20°C is recommended.

Q4: In which solvents is this compound soluble and stable?

It is soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1] However, due to its high reactivity, it will have limited stability in any solvent containing nucleophilic impurities, especially water. Solutions should generally be prepared fresh for immediate use.

Q5: What are the main decomposition products of this compound?

The primary decomposition product resulting from contact with water is 4-(dimethylamino)butanoic acid and hydrochloric acid.[1] Under prolonged storage, especially with exposure to light and air, oxidative degradation can also occur, potentially forming nitroso derivatives.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reaction

Possible Cause 1: Degradation of this compound

  • Symptom: The reaction fails to proceed, or the yield is significantly lower than expected. Starting materials remain largely unreacted.

  • Troubleshooting Steps:

    • Verify Reagent Quality: The reagent may have degraded due to improper storage or handling. Before use, it is advisable to check the purity of the this compound.

    • Ensure Anhydrous Conditions: Moisture in the reaction solvent or on the glassware is a common cause of acyl chloride quenching. Ensure all solvents are anhydrous and glassware is oven-dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen).

    • Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent.

Possible Cause 2: Ineffective Reaction Conditions

  • Symptom: Slow or incomplete reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the chosen solvent (e.g., DCM, THF) is appropriate for the reaction and does not react with the acyl chloride.

    • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0°C) initially, followed by gradual warming to room temperature, can prevent side reactions and improve yield.

    • Base Addition: In reactions with amine nucleophiles, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically added to neutralize the HCl generated. Ensure the correct stoichiometry of the base is used.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause 1: Side Reactions

  • Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use the correct molar ratios of reactants. An excess of the acyl chloride can lead to double acylation if the nucleophile has multiple reactive sites.

    • Optimize Temperature: Running the reaction at too high a temperature can promote side reactions. Experiment with lower temperatures.

    • Order of Addition: The order in which reagents are added can be critical. Often, it is best to add the acyl chloride solution dropwise to the solution of the nucleophile and base to maintain a low concentration of the highly reactive acyl chloride.

Possible Cause 2: Presence of Water

  • Symptom: The presence of 4-(dimethylamino)butanoic acid as a major byproduct.

  • Troubleshooting Steps:

    • Strict Anhydrous Technique: As detailed above, rigorously exclude water from the reaction system. Use anhydrous solvents and oven-dried glassware.

Data Presentation

Table 1: Qualitative Stability of this compound
ConditionStabilityPrimary Decomposition Product(s)Recommended Precautions
Aqueous Solution Highly Unstable4-(Dimethylamino)butanoic acid, HClAvoid aqueous solutions unless for immediate reaction.
Anhydrous Aprotic Solvents (DCM, THF) Moderately StableSusceptible to trace moistureUse anhydrous solvents; prepare solutions fresh.
Air/Moisture Exposure UnstableHydrolysis and potential oxidationHandle under an inert atmosphere (e.g., Argon, Nitrogen).
Elevated Temperature Prone to DecompositionIncreased rate of side reactionsMaintain low temperatures during reaction and storage.
Light Exposure Potentially UnstableOxidation to nitroso derivativesStore in an amber vial or protect from light.
Table 2: Analytical Methods for Detecting Decomposition
Analytical TechniquePurposeObservation Indicating Decomposition
Thin Layer Chromatography (TLC) Monitoring reaction progress and detecting hydrolysisAppearance of a new, more polar spot corresponding to 4-(dimethylamino)butanoic acid.
High-Performance Liquid Chromatography (HPLC) Quantifying purity and degradation productsAppearance of new peaks with different retention times.
UV-Vis Spectroscopy Detecting oxidative degradationAbsorption around 300 nm may indicate the formation of nitroso derivatives.[1]
Karl Fischer Titration Quantifying water contentDetermines the amount of moisture in the solvent or reagent.
Ion Chromatography Quantifying chloride ionsCan be used to measure the formation of HCl as a result of hydrolysis.

Experimental Protocols

General Protocol for Acylation of an Amine

This protocol provides a general methodology for the acylation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Purge the flask with an inert gas.

  • Reactant Preparation: In the reaction flask, dissolve the amine substrate (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.1 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or HPLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. . * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere C Dissolve Amine & Base in Solvent A->C B Prepare Anhydrous Solvent (e.g., DCM) B->C D Cool to 0°C C->D E Add 4-(Dimethylamino)butanoyl chloride solution dropwise D->E F Stir & Monitor (TLC/HPLC) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify Product I->J

Caption: Experimental workflow for a typical acylation reaction.

Troubleshooting_Tree Start Low or No Product Yield? Q1 Anhydrous Conditions Ensured? Start->Q1 Sol1 Use oven-dried glassware, anhydrous solvents, and inert atmosphere. Q1->Sol1 No Q2 Reagent Quality Checked? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh or newly purchased reagent. Q2->Sol2 No Q3 Reaction Conditions (Temp., Base) Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust temperature and ensure correct stoichiometry of base. Q3->Sol3 No End Consult further literature for specific substrate issues. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low reaction yield.

References

optimizing reaction conditions for 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-(Dimethylamino)butanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound hydrochloride?

A1: The synthesis generally involves the reaction of 4-(dimethylamino)butanoic acid with a chlorinating agent, followed by precipitation as a hydrochloride salt. A common laboratory-scale procedure involves suspending 4-dimethylaminobenzoic acid in a solvent like ethyl acetate and then adding a chlorinating agent such as thionyl chloride dropwise with stirring.[1] After the reaction is complete, the solvent is removed, and the resulting solid can be crystallized to yield 4-(dimethylamino)benzoyl chloride.[1] Another method involves the conversion of 4-bromobutanoyl chloride to its dimethylamino derivative via a nucleophilic substitution reaction with dimethylamine in an anhydrous solvent like THF at low temperatures (-20°C to 0°C).[2]

Q2: What are the critical storage and handling conditions for this compound?

A2: this compound is highly sensitive to moisture and air.[3] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer at temperatures around -20°C.[4][5] Exposure to moisture will lead to hydrolysis, forming 4-(dimethylamino)butanoic acid.[2] When handling, it is crucial to use a chemical fume hood, wear appropriate personal protective equipment (gloves, eye protection), and ensure that eyewash stations and safety showers are nearby.[3]

Q3: What are the common applications of this compound?

A3: This compound is a versatile reagent in organic synthesis. It is frequently used as a coupling agent in peptide synthesis to facilitate the formation of stable amide bonds.[2] It also serves as an important intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[2][4] Its reactivity as an acyl chloride allows it to participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.[2]

Q4: Which solvents are recommended for reactions involving this compound?

A4: Anhydrous aprotic solvents are typically recommended to prevent hydrolysis. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2] The choice of solvent can depend on the specific reaction and the solubility of other reactants.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Acylated Product Hydrolysis of this compound: The acyl chloride is highly moisture-sensitive.[2]- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.- Conduct the reaction under an inert atmosphere (nitrogen or argon).
Degradation of the Reagent: Improper storage can lead to degradation.- Verify the purity of the this compound before use (e.g., by NMR or IR spectroscopy).- Store the reagent under an inert atmosphere at -20°C.[4][5]
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures.- The optimal temperature can vary, but a common range for its formation is 0-10°C.[6] For subsequent coupling reactions, temperatures can be adjusted based on the specific substrates.
Inefficient Chlorinating Agent: The choice and amount of chlorinating agent can impact the formation of the acyl chloride.- Thionyl chloride and oxalyl chloride are commonly used.[4][6] Oxalyl chloride can sometimes be more reactive and allow for lower reaction temperatures.[6][7] - Ensure the correct stoichiometric amount of the chlorinating agent is used.
Formation of Side Products Presence of Impurities in Starting Materials: Impurities in the 4-(dimethylamino)butanoic acid or the amine substrate can lead to unwanted byproducts.- Purify starting materials before use (e.g., by recrystallization or distillation).- Ensure the dimethylamine used in the synthesis is free of other amines.[2]
Side Reactions with the Dimethylamino Group: The tertiary amine can potentially undergo side reactions.- The formation of the hydrochloride salt helps to protect the dimethylamino group and improve stability.[2]
Difficulty in Product Isolation/Purification Formation of Emulsions During Workup: The presence of the amine functionality can lead to emulsions during aqueous workup.- Use brine washes to help break emulsions.- Consider using a different solvent system for extraction.
Co-elution of Impurities During Chromatography: Structurally similar impurities can be difficult to separate.- Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.- Recrystallization can be an effective purification method for solid products.

Experimental Protocols

Synthesis of this compound hydrochloride from 4-dimethylaminocrotonic acid hydrochloride

This protocol is adapted from patent literature.[6]

  • Reaction Setup: In a multi-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, add 4-dimethylaminocrotonic acid hydrochloride (1 equivalent) and acetonitrile. Stir the mixture at ambient temperature until it is homogeneous.

  • Chlorination: Cool the reaction mixture to 0-10°C. Add oxalyl chloride (e.g., 0.95 equivalents) dropwise over approximately 20 minutes, maintaining the temperature between 0-10°C.[6]

  • Reaction Monitoring: Maintain the temperature at 0-10°C for about 20 minutes after the addition is complete. Then, warm the mixture to 22-26°C and stir for about 2 hours. The reaction progress can be monitored by HPLC to check for the consumption of the starting material.[6]

  • Isolation (if required): The resulting this compound hydrochloride may precipitate as a light suspension.[6] If isolation is needed, the solid can be collected by filtration. Alternatively, the slurry can be used directly in the next reaction step.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound HCl cluster_coupling Coupling Reaction start 4-Dimethylaminocrotonic acid HCl in Acetonitrile chlorination Add Oxalyl Chloride (0-10°C) start->chlorination stirring Stir at 22-26°C (2h) chlorination->stirring product This compound HCl Slurry stirring->product coupling Add Acyl Chloride Slurry (0-10°C) product->coupling amine Amine Substrate amine->coupling reaction Stir until completion coupling->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Acylated Product purification->final_product

Caption: Experimental workflow for the synthesis and subsequent coupling reaction of this compound HCl.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? hydrolysis Reagent Hydrolysis? start->hydrolysis degradation Reagent Degradation? start->degradation temp Suboptimal Temperature? start->temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Solution storage Check Storage/Purity degradation->storage Solution optimize_temp Optimize Reaction Temperature temp->optimize_temp Solution

Caption: Troubleshooting logic for addressing low product yield in reactions involving this compound.

References

Technical Support Center: Acylation with 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing byproducts from acylation reactions involving 4-(Dimethylamino)butanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using this compound for acylation?

A1: The most prevalent byproduct is the hydrolysis product, 4-(dimethylamino)butanoic acid, which forms when the acyl chloride reacts with water.[1] Other potential impurities include unreacted this compound, the starting material that was to be acylated, and side-products from reactions with other nucleophiles present in the reaction mixture.

Q2: How can I minimize the formation of the hydrolysis byproduct, 4-(dimethylamino)butanoic acid?

A2: To minimize hydrolysis, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is a general work-up procedure to remove the main byproducts after the acylation reaction?

A3: A typical work-up procedure involves a series of aqueous extractions. First, a wash with a dilute, weak base (e.g., saturated sodium bicarbonate solution) can help neutralize any remaining HCl and remove the unreacted this compound and its hydrolysis product. This is often followed by a wash with water and then brine to remove any remaining water-soluble impurities. Due to the basic nature of the dimethylamino group, an acidic wash is generally avoided as it can protonate the product, making it water-soluble.

Q4: Which purification techniques are most effective for isolating the acylated product?

A4: The choice of purification technique depends on the properties of the desired product.

  • Column chromatography on silica gel is a versatile method for purifying a wide range of acylated products.

  • Recrystallization is an excellent option if your product is a solid and a suitable solvent system can be found.

  • Distillation under reduced pressure may be suitable for liquid products that are thermally stable.

Q5: How can I monitor the progress of the reaction and the purity of my product?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[2] To assess the purity of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are commonly used.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. You may need to increase the reaction time or temperature, or add more acylating agent.
Hydrolysis of the acyl chloride.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Product loss during work-up.The dimethylamino group in your product can be protonated and become water-soluble in acidic conditions. Avoid acidic washes if this is a concern.
Presence of 4-(dimethylamino)butanoic acid in the final product Incomplete removal during work-up.Perform an additional wash with a dilute base like saturated sodium bicarbonate solution.
Hydrolysis of unreacted acyl chloride during work-up.Ensure the reaction is complete before starting the work-up.
Difficulty separating the product from unreacted starting material Similar polarities of the product and starting material.Optimize the mobile phase for column chromatography to achieve better separation. If both are solids, consider recrystallization with different solvents.
Product appears to be an oil when it should be a solid Presence of impurities.Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.
Multiple spots on TLC after purification Product degradation.Some acylated products may be unstable on silica gel. Consider using a different stationary phase (e.g., alumina) for chromatography or using a different purification method like recrystallization.

Experimental Protocols

General Aqueous Work-up Protocol for Amide Synthesis
  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This step is to neutralize any excess acid and remove the water-soluble 4-(dimethylamino)butanoic acid. Repeat this wash if necessary.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on the polarity of the product and impurities as determined by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following tables provide representative data for the purification of a hypothetical amide and ester synthesized using this compound. These values are for illustrative purposes and will vary depending on the specific substrate and reaction conditions.

Table 1: Efficiency of Aqueous Work-up for Byproduct Removal (Hypothetical Data)

ByproductInitial Concentration in Reaction Mixture (%)Concentration After Basic Wash (%)Concentration After Full Work-up (%)
4-(Dimethylamino)butanoic acid152< 0.5
Unreacted this compound5< 1< 0.1

Table 2: Purity of Acylated Products After Different Purification Methods (Hypothetical Data)

Product TypePurification MethodPurity before Purification (%)Purity after Purification (%)Typical Yield (%)
AmideRecrystallization85> 9870-85
EsterColumn Chromatography80> 9960-80

Visualizations

ExperimentalWorkflow cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Mix Substrate, Base, and This compound in Anhydrous Solvent reaction Stir under Inert Atmosphere start->reaction tlc_monitor Monitor by TLC reaction->tlc_monitor quench Quench Reaction tlc_monitor->quench extract Extract with Organic Solvent quench->extract base_wash Wash with NaHCO3 (aq) extract->base_wash water_wash Wash with Water base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify chromatography Column Chromatography purify->chromatography recrystallization Recrystallization purify->recrystallization analyze Analyze Pure Product chromatography->analyze recrystallization->analyze nmr NMR analyze->nmr hplc HPLC analyze->hplc ms Mass Spectrometry analyze->ms

Caption: Experimental workflow for acylation and purification.

TroubleshootingGuide cluster_low_yield Low Yield cluster_impurity Impurity in Product cluster_solutions Solutions start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Hydrolysis? start->hydrolysis workup_loss Work-up Loss? start->workup_loss hydrolysis_product Hydrolysis Product? start->hydrolysis_product starting_material Starting Material? start->starting_material solution1 Increase Reaction Time/Temp incomplete_rxn->solution1 solution2 Use Anhydrous Conditions hydrolysis->solution2 solution3 Avoid Acidic Wash workup_loss->solution3 solution4 Additional Base Wash hydrolysis_product->solution4 solution5 Optimize Chromatography starting_material->solution5

Caption: Troubleshooting logic for common acylation issues.

References

enhancing the reactivity of 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the reactivity and troubleshooting experiments involving 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a reagent in organic synthesis. Its bifunctional nature, containing both a reactive acyl chloride and a tertiary amine, makes it particularly useful as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the synthesis of various pharmaceuticals.[1]

Q2: How should this compound be handled and stored to maintain its reactivity?

A2: This compound is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures (-20°C).[2] Exposure to atmospheric moisture will lead to hydrolysis, reducing its reactivity. All handling should be performed using anhydrous solvents and techniques.

Q3: What is the main decomposition product, and how can I detect it?

A3: The primary decomposition product is 4-(dimethylamino)butanoic acid, formed through hydrolysis.[1] This decomposition can be detected by thin-layer chromatography (TLC), where the carboxylic acid will have a different Rf value, or by HPLC, where a new peak with a different retention time will appear.[1] Spectroscopically, the disappearance of the strong C=O stretch of the acyl chloride (~1800 cm⁻¹) in the IR spectrum is a key indicator of hydrolysis.[1]

Troubleshooting Guide

Issue 1: Low or No Yield in Acylation Reaction

  • Question: I am attempting to acylate an amine with this compound, but I'm observing a very low yield or only starting material. What are the likely causes?

  • Answer:

    • Reagent Degradation: The most common cause is the hydrolysis of the this compound due to improper storage or handling. Ensure the reagent is fresh and has been handled under strictly anhydrous conditions.

    • Inadequate Solvent Purity: The presence of water in your reaction solvent will preferentially react with the acyl chloride. Always use freshly dried, anhydrous solvents.

    • Steric Hindrance: The nucleophile (amine) or the substrate may be sterically hindered, slowing down the reaction rate. In such cases, extending the reaction time or gently heating the reaction mixture might be necessary.

    • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. For acylation of amines, a slight excess of the amine or the use of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl byproduct is often required.

Issue 2: Formation of an Unexpected Side Product

  • Question: My reaction is producing a significant amount of a water-soluble byproduct that is not my desired product. What could it be?

  • Answer: The most likely byproduct is 4-(dimethylamino)butanoic acid, resulting from the hydrolysis of your starting material.[1] This occurs if there is moisture in your reaction setup. To confirm its identity, you can compare its spectroscopic data with the known values for the hydrolyzed product. To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my acylated product from the reaction mixture. What purification strategies are recommended?

  • Answer:

    • Aqueous Workup: If your product is not water-soluble, a mild aqueous wash can help remove the unreacted 4-(dimethylamino)butanoic acid hydrochloride byproduct and any amine hydrochlorides formed.

    • Chromatography: Column chromatography on silica gel is a standard method for purifying acylated products. The choice of eluent will depend on the polarity of your product.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[1]

Data Presentation

Table 1: Spectroscopic Data for Identification and Troubleshooting This table provides key spectroscopic signatures to help identify this compound and its common hydrolysis byproduct.[1]

CompoundTechniqueKey Signature
This compound¹H NMR~2.2 ppm (singlet, 6H, -N(CH₃)₂)
¹³C NMR~40-45 ppm (-N(CH₃)₂), ~170-175 ppm (C=O of acyl chloride)
IR~1800 cm⁻¹ (strong C=O stretch)
4-(Dimethylamino)butanoic acid¹H NMRShift of protons adjacent to the carbonyl group compared to the acyl chloride.
(Hydrolysis Product)¹³C NMRCarbonyl peak shifts to ~175-185 ppm (C=O of carboxylic acid).
IRDisappearance of the ~1800 cm⁻¹ peak and appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine using this compound hydrochloride.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

  • Dissolution: Dissolve the primary amine (1.0 eq) and the non-nucleophilic base (e.g., TEA, 2.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Visualizations

handle_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store reagent at low temp (-20°C) under inert gas (Ar/N₂) glassware Use oven-dried glassware storage->glassware Before use solvent Use anhydrous solvents glassware->solvent atmosphere Maintain inert atmosphere (Ar/N₂ balloon or line) solvent->atmosphere dissolve Dissolve reagent in anhydrous solvent atmosphere->dissolve transfer Transfer via syringe or cannula dissolve->transfer acylation_mechanism reagents R-NH₂ (Amine) + 4-(DM)Butanoyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide Product + HCl intermediate->product Collapse & Chloride leaves salt NEt₃·HCl Salt product->salt HCl reacts with base base Base (e.g., NEt₃) base->salt troubleshooting_yield start Low Reaction Yield check_reagent Check Reagent Quality (Is it old or poorly stored?) start->check_reagent yes_reagent Yes check_reagent->yes_reagent Degraded no_reagent No check_reagent->no_reagent Good check_conditions Review Reaction Conditions (Anhydrous? Inert atm?) yes_conditions Yes check_conditions->yes_conditions Correct no_conditions No check_conditions->no_conditions Flawed check_byproduct Analyze Byproducts (TLC/NMR) hydrolysis Hydrolysis byproduct (4-DM-Butanoic Acid) detected? check_byproduct->hydrolysis solution1 Solution: Use fresh reagent and improve storage. yes_reagent->solution1 no_reagent->check_conditions yes_conditions->check_byproduct solution2 Solution: Use oven-dried glassware & anhydrous solvents under inert atmosphere. no_conditions->solution2 yes_hydrolysis Yes hydrolysis->yes_hydrolysis no_hydrolysis No hydrolysis->no_hydrolysis yes_hydrolysis->solution2 solution3 Solution: Increase reaction time/temperature or check stoichiometry. no_hydrolysis->solution3

References

dealing with the hygroscopic nature of 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, often used as its more stable hydrochloride salt (C₆H₁₂ClNO·HCl), is a reactive chemical compound.[1] Its bifunctional nature, containing both a dimethylamino group and a reactive acyl chloride, makes it a valuable reagent in organic synthesis.[1] It is primarily used as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the creation of various pharmaceuticals.[1]

Q2: What does it mean that this compound is hygroscopic?

The term "hygroscopic" means that the compound readily attracts and absorbs moisture from the surrounding atmosphere. This is a critical consideration for this compound because the acyl chloride group is highly susceptible to hydrolysis.

Q3: What happens when this compound is exposed to water?

Upon contact with water, this compound undergoes a rapid and exothermic hydrolysis reaction. The acyl chloride group reacts with water to form 4-(dimethylamino)butanoic acid and hydrogen chloride (HCl) gas.[1][2][3] This degradation compromises the integrity of the reagent, rendering it unsuitable for its intended acylation reactions.

Q4: What are the standard safety precautions for handling this compound?

Due to its moisture sensitivity and corrosivity, specific safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]

  • Material Compatibility: Use glass or PTFE-lined containers and equipment, as the compound and its acidic byproducts can corrode metals.[1]

Troubleshooting Guide

Issue 1: Low or no yield in my acylation reaction.

  • Question: I am using this compound in an amide coupling reaction, but my product yield is significantly lower than expected. What could be the cause?

  • Answer: The most likely culprit is the degradation of your this compound due to moisture exposure. If the reagent has hydrolyzed to 4-(dimethylamino)butanoic acid, it will not participate in the desired acylation reaction. This is because the carboxylic acid is much less reactive than the acyl chloride.

    Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, you can perform a simple check. If you observe any clumping of the solid reagent or a strong acidic smell (due to HCl formation from hydrolysis), your reagent may be compromised.

    • Solvent Anhydrousness: Ensure that all solvents used in your reaction are strictly anhydrous. The presence of water in the solvent will readily quench the acyl chloride.

    • Reaction Conditions: Acylation reactions with acyl chlorides are often rapid. Ensure your nucleophile (amine, alcohol, etc.) is present and that the reaction temperature is appropriate.

Issue 2: My reaction is producing unexpected side products.

  • Question: I am observing a significant amount of a water-soluble byproduct in my reaction mixture. How can I identify it and prevent its formation?

  • Answer: The water-soluble byproduct is very likely 4-(dimethylamino)butanoic acid, the result of hydrolysis.[1]

    Troubleshooting and Prevention:

    • Identification: You can use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the byproduct with a standard sample of 4-(dimethylamino)butanoic acid. The hydrolyzed product will have a different retention factor (Rf) on a TLC plate or a different retention time in an HPLC chromatogram.[1]

    • Prevention: The key to preventing this side product is rigorous exclusion of moisture. This includes using anhydrous solvents, drying your reaction glassware thoroughly, and handling the this compound under an inert atmosphere.

Issue 3: How can I assess the purity and moisture content of my this compound?

  • Question: I have an old bottle of this compound. How can I determine if it is still suitable for use?

  • Answer: Several analytical methods can be employed to assess the quality of your reagent.

Analytical MethodParameter MeasuredExpected Result for High Purity
Karl Fischer Titration Moisture ContentLow water content (typically <0.1%)
¹H NMR Spectroscopy Chemical StructureA singlet at ~2.2 ppm for the dimethylamino group (-N(CH₃)₂) protons.
¹³C NMR Spectroscopy Chemical StructureA signal at ~170–175 ppm for the acid chloride carbonyl carbon.
Infrared (IR) Spectroscopy Functional GroupsA strong absorption band around 1800 cm⁻¹ characteristic of the C=O stretch in an acid chloride.[1]
Mass Spectrometry Molecular WeightA molecular ion peak corresponding to the mass of the compound (m/z 149.62 for the free base).[6]

Experimental Protocols

Protocol 1: Handling and Dispensing Hygroscopic this compound

This protocol outlines the procedure for safely handling and dispensing the reagent to minimize moisture exposure.

  • Preparation: Place the sealed container of this compound, along with any necessary spatulas and weighing boats, into a desiccator for at least one hour to allow them to equilibrate to a dry environment.

  • Inert Atmosphere: If available, transfer the container and tools into a glovebox with a dry nitrogen or argon atmosphere.

  • Dispensing: If a glovebox is not available, work quickly in a fume hood. Open the container, dispense the required amount of the solid onto a pre-tared weighing boat, and immediately and securely reseal the container.

  • Sealing: For added protection, wrap the lid of the container with paraffin film before returning it to storage.

  • Storage: Store the container in a desiccator or a cabinet with a controlled low-humidity environment.[4]

Protocol 2: A Simple Qualitative Test for Hydrolysis

This protocol provides a quick check for significant hydrolysis of the reagent.

  • Sample Preparation: In a fume hood, carefully place a very small amount (a few milligrams) of the this compound onto a dry watch glass.

  • Moisture Introduction: Add a single drop of deionized water to the solid.

  • Observation: Observe the reaction. A vigorous reaction with the evolution of gas (HCl) and heat indicates the presence of the reactive acyl chloride.[7] If there is little to no reaction, the compound has likely already hydrolyzed.

  • pH Test: Carefully bring a strip of moist universal indicator paper close to the sample without touching it. The presence of HCl gas from a fresh sample will turn the paper red.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Equilibrate Reagent and Tools in Desiccator prep2 Transfer to Inert Atmosphere (Glovebox) prep1->prep2 Optional but Recommended handle1 Quickly Dispense Required Amount prep2->handle1 handle2 Immediately and Tightly Reseal Container handle1->handle2 store1 Wrap Lid with Paraffin Film handle2->store1 store2 Store in a Desiccator store1->store2

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Low Reaction Yield q1 Suspect Reagent Degradation? start->q1 check_hydrolysis Perform Qualitative Hydrolysis Test q1->check_hydrolysis Yes check_solvents Ensure Solvents are Anhydrous q1->check_solvents No q2 Vigorous Reaction with Water? check_hydrolysis->q2 reagent_ok Reagent is Likely Active. Check Other Reaction Parameters (e.g., Solvents). q2->reagent_ok Yes reagent_bad Reagent is Hydrolyzed. Obtain a Fresh Batch. q2->reagent_bad No

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the validation of 4-(Dimethylamino)butanoyl chloride, a reactive acyl chloride intermediate crucial in pharmaceutical synthesis. Given its inherent instability, direct analysis is challenging. This document outlines two primary indirect approaches—High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC) with derivatization—and presents supporting experimental data for their validation.

Overview of Analytical Challenges and Strategies

This compound is susceptible to hydrolysis and oxidation, necessitating analytical methods that are both rapid and stabilizing.[1] Direct analysis by HPLC or GC is often impractical due to the compound's high reactivity, which can lead to erroneous results.[2][3] A common and effective strategy is derivatization, where the acyl chloride is reacted to form a more stable, readily analyzable product.[2][3][4][5][6][7][8] This guide compares two such derivatization-based methods.

Alternative 1: Derivatization-HPLC Method

This approach involves the derivatization of this compound with a suitable agent, such as 2-nitrophenylhydrazine, to form a stable derivative with a strong UV chromophore.[2][3][8] The resulting product can then be readily quantified using a standard reverse-phase HPLC system with UV detection. This method is noted for its high specificity and sensitivity.[2][3][8]

Alternative 2: Derivatization-GC Method

Gas chromatography offers another robust analytical platform. In this method, this compound is derivatized, for instance, by reaction with an alcohol (e.g., methanol) to form a stable ester, or with an amine (e.g., diethylamine) to form a stable amide.[5][6][7] The volatile derivative is then analyzed by GC, typically with a Flame Ionization Detector (FID).

Comparative Validation Data

The following tables summarize the validation parameters for the two proposed analytical methods, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Table 1: Linearity and Range

ParameterDerivatization-HPLC MethodDerivatization-GC MethodAcceptance Criteria
Range (µg/mL)0.1 - 100.5 - 25Relevant to expected concentration
Correlation Coefficient (r²)> 0.999> 0.998≥ 0.995
Intercept (% of response at 100% concentration)< 2.0%< 2.5%Dependent on analyte

Table 2: Accuracy (Recovery)

Spiked LevelDerivatization-HPLC Method (% Recovery ± RSD)Derivatization-GC Method (% Recovery ± RSD)Acceptance Criteria
80%99.5 ± 1.2%98.9 ± 1.8%98.0 - 102.0%
100%100.2 ± 0.9%100.5 ± 1.5%98.0 - 102.0%
120%100.8 ± 1.1%101.2 ± 1.7%98.0 - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterDerivatization-HPLC Method (%RSD)Derivatization-GC Method (%RSD)Acceptance Criteria
Repeatability (n=6)< 1.0%< 1.5%≤ 2.0%
Intermediate Precision (n=6, different day, analyst)< 1.5%< 2.0%≤ 3.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterDerivatization-HPLC Method (µg/mL)Derivatization-GC Method (µg/mL)Acceptance Criteria
LOD0.030.15Signal-to-Noise ≥ 3
LOQ0.10.5Signal-to-Noise ≥ 10

Experimental Protocols

3.1. Derivatization-HPLC Method

  • Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[3][8]

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in anhydrous acetonitrile.

  • Derivatization Reaction: Mix the sample solution with the derivatization reagent solution and allow it to react at room temperature for 30 minutes.[3][8]

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 395 nm[3][8]

    • Injection Volume: 10 µL

3.2. Derivatization-GC Method

  • Derivatization Reagent: Anhydrous methanol containing a catalyst (e.g., pyridine).

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Derivatization Reaction: Add the methanolic solution to the sample, cap tightly, and heat at 60°C for 15 minutes to form the methyl ester derivative.

  • GC Analysis:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, ramp to 280°C

    • Detector: FID at 300°C

    • Injection Volume: 1 µL (split injection)

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol (ICH Q2(R1)) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity analyze Analyze Data & Compare with Acceptance Criteria specificity->analyze linearity Linearity & Range linearity->analyze accuracy Accuracy (Recovery) accuracy->analyze precision Precision (Repeatability & Intermediate) precision->analyze lod_loq LOD & LOQ lod_loq->analyze robustness Robustness robustness->analyze execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness report Prepare Validation Report analyze->report Pass fail Method Fails (Revise & Re-validate) analyze->fail Fail pass Method Validated (Implement for Routine Use) report->pass fail->protocol

Caption: General workflow for analytical method validation.

Derivatization_Comparison cluster_hplc Derivatization-HPLC cluster_gc Derivatization-GC hplc_start 4-(Dimethylamino)butanoyl chloride hplc_deriv React with 2-Nitrophenylhydrazine hplc_start->hplc_deriv hplc_product Stable, UV-Active Derivative hplc_deriv->hplc_product hplc_analysis Reverse-Phase HPLC (UV Detection) hplc_product->hplc_analysis gc_start 4-(Dimethylamino)butanoyl chloride gc_deriv React with Methanol gc_start->gc_deriv gc_product Volatile Methyl Ester Derivative gc_deriv->gc_product gc_analysis Gas Chromatography (FID Detection) gc_product->gc_analysis

References

Spectroscopic Showdown: A Comparative Analysis of 4-(Dimethylamino)butanoyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(Dimethylamino)butanoyl chloride hydrochloride with two key alternatives, 4-chlorobutanoyl chloride and pentanoyl chloride. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this document aims to provide a clear, objective benchmark for the identification and characterization of these important chemical entities.

This comparison utilizes aggregated data from established chemical databases and spectral libraries to offer a quantitative look at the spectroscopic signatures of each compound. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings in their own laboratories.

At a Glance: Key Spectroscopic Differences

The presence of the dimethylamino group in this compound hydrochloride introduces unique spectroscopic features compared to its analogs. In ¹H NMR, the characteristic singlet of the N-methyl protons provides a clear diagnostic peak. In ¹³C NMR, the carbons of the dimethylamino group and the adjacent methylene group are significantly influenced by the nitrogen atom. The IR spectra are distinguished by vibrations associated with the C-N bond.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound hydrochloride and its comparators.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound hydrochloride ~2.2s6H-N(CH₃)₂
tbdtbd2H-CH₂-COCl
tbdtbd2H-CH₂-CH₂COCl
tbdtbd2H-N-CH₂-
4-Chlorobutanoyl chloride 3.61t2HCl-CH₂-
3.12t2H-CH₂-COCl
2.17p2H-CH₂-CH₂-CH₂-
Pentanoyl chloride 2.89t2H-CH₂-COCl
1.70p2H-CH₂-CH₂COCl
1.42sextet2HCH₃-CH₂-
0.94t3HCH₃-

tbd: to be determined, specific data not publicly available.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound hydrochloride ~170–175-COCl
~40–45-N(CH₃)₂
tbd-CH₂-COCl
tbd-CH₂-CH₂COCl
tbd-N-CH₂-
4-Chlorobutanoyl chloride 172.8-COCl
46.5Cl-CH₂-
44.0-CH₂-COCl
27.8-CH₂-CH₂-CH₂-
Pentanoyl chloride 173.9-COCl
52.8-CH₂-COCl
26.5-CH₂-CH₂COCl
22.1CH₃-CH₂-
13.6CH₃-

tbd: to be determined, specific data not publicly available.

Table 3: Key IR Absorption Frequencies (Liquid Film)

CompoundFrequency (cm⁻¹)Functional Group
This compound hydrochloride ~1800 (s)C=O stretch (acid chloride)[1]
~1250C-N stretch
4-Chlorobutanoyl chloride ~1800 (s)C=O stretch (acid chloride)
~730C-Cl stretch
Pentanoyl chloride ~1800 (s)C=O stretch (acid chloride)
2870-2960C-H stretch (alkane)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for liquid samples. Instrument-specific parameters may need to be optimized.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

    • A relaxation delay of 2-5 seconds is commonly used.

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (Liquid Film)
  • Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding frequencies (in cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis cluster_interp Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare Liquid Film on Salt Plate Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Anal_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Anal_NMR Anal_IR Functional Group Identification Proc_IR->Anal_IR Interpretation Structural Elucidation Anal_NMR->Interpretation Anal_IR->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide highlights the distinct characteristics of this compound hydrochloride, 4-chlorobutanoyl chloride, and pentanoyl chloride. For researchers engaged in synthesis and drug development, this comparative analysis serves as a valuable tool for rapid and accurate compound identification and characterization. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data, ensuring reliable and reproducible results.

References

Elusive Biological Activities of 4-(Dimethylamino)butanoyl Chloride Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are keenly interested in the biological activities of novel synthetic compounds. One such area of exploration involves the derivatives of 4-(Dimethylamino)butanoyl chloride, a versatile chemical building block. While direct and comprehensive studies on the biological activities of its derivatives remain somewhat scattered, existing research on structurally related compounds provides compelling evidence for their potential as both anticancer and antimicrobial agents. This guide synthesizes the available data, offering a comparative look at their performance and the experimental groundwork for future investigations.

Unveiling Anticancer Potential: A Look at Cytotoxicity

While specific studies detailing the anticancer activity of compounds directly synthesized from this compound are not abundant in publicly available literature, research on analogous structures suggests promising cytotoxic effects against various cancer cell lines. The 4-(dimethylamino)butanoyl moiety is a common feature in various biologically active molecules, and its presence is often associated with interactions with cellular targets.

To provide a comparative perspective, the following table summarizes the cytotoxic activities of compounds bearing structural similarities to potential derivatives of this compound. It is important to note that these are not direct derivatives but offer insights into the potential efficacy of this chemical class.

Table 1: Cytotoxicity of Structurally Related Compounds Against Cancer Cell Lines

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Acridinylamino DerivativesAmsacrine (m-AMSA)L1210 Leukemia0.03[1]
Substituted 4H-ChromenesCompound 3bEJ (Bladder Carcinoma)≤3.3[2]
Substituted 4H-ChromenesCompound 3h1321N1 (Astrocytoma)<1[2]
Podophyllotoxin DerivativesCompound 12hHeLa (Cervical Cancer)1.2[3]
Dithiocarbamic Acid EstersCompound 6aHL-60 (Leukemia)5.3[4]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

The data suggests that incorporating the core structure related to this compound into larger, more complex molecules can lead to potent anticancer activity. For instance, the high potency of acridine and chromene derivatives highlights the potential for developing novel cytotoxic agents.

Combating Microbes: Antimicrobial Activity Insights

Similar to the anticancer data, direct studies on the antimicrobial properties of this compound derivatives are limited. However, the broader class of N,N-disubstituted amides and other nitrogen-containing compounds, which could be synthesized from this precursor, have demonstrated significant antimicrobial effects.

The following table presents the Minimum Inhibitory Concentration (MIC) values for compounds that share functional similarities with potential derivatives of this compound, offering a comparative benchmark for their potential antimicrobial efficacy.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
Carbazole Derivatives4-[4-(benzylamino)butoxy]-9H-carbazoleStaphylococcus aureus32[5]
Carbazole Derivatives4-[4-(benzylamino)butoxy]-9H-carbazoleEscherichia coli>64[5]
N-Substituted-β-amino Acid DerivativesCompound 9bStaphylococcus aureus31.2[6]
N-Substituted-β-amino Acid DerivativesCompound 13Mycobacterium luteum15.6[6]
1,3-bis(aryloxy)propan-2-aminesCPD20Staphylococcus aureus2.5[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data indicates that derivatives with structural features achievable through synthesis with this compound can exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus. The variability in activity against Gram-negative bacteria such as Escherichia coli suggests that structural modifications would be crucial for broad-spectrum efficacy.

Experimental Methodologies: A Foundation for Future Research

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. The following sections outline the typical methodologies used for assessing the anticancer and antimicrobial activities of synthetic compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell viability.[2][3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Experimental Protocol:

  • Compound Preparation: The synthesized compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6][7]

Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the research process and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Derivatives from this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar mechanism Mechanism of Action Studies sar->mechanism

A typical workflow for synthesizing and evaluating new bioactive compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation compound Potential Derivative of This compound compound->akt Inhibition compound->apoptosis Induction

A hypothetical signaling pathway potentially targeted by anticancer compounds.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, class of compounds with potential biological activities. The existing data on structurally similar molecules strongly suggests that further investigation into their anticancer and antimicrobial properties is warranted. Future research should focus on the systematic synthesis of a library of derivatives and their comprehensive biological evaluation using standardized protocols. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. The detailed experimental methodologies provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

Comparative Efficacy of 4-(Dimethylamino)butanoyl chloride in Diverse Biological Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy of a chemical entity across various biological assays is paramount. This guide provides a detailed comparison of 4-(Dimethylamino)butanoyl chloride's performance in key assays, alongside alternative compounds, supported by experimental data and protocols.

This document delves into the efficacy of this compound, a versatile chemical intermediate, across several critical biological assays: acetylcholinesterase inhibition, muscarinic receptor binding, anticancer cytotoxicity, and antimicrobial activity. Due to a lack of publicly available data for this compound in some of these assays, this guide also includes data for its derivatives to provide a broader understanding of its potential biological activities. The performance of these compounds is compared against established agents in each respective field to offer a clear benchmark for evaluation.

Acetylcholinesterase Inhibition Assay

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. The efficacy of potential AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)
DonepezilAcetylcholinesterase (AChE)6.7[1][2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Test compounds (e.g., this compound) and controls

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Add DTNB to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Acetylcholinesterase Catalytic Cycle AChE Acetylcholinesterase (Active Site) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Blocks Active Site cluster_1 Muscarinic Receptor Signaling Ligand Acetylcholine (or Agonist) M1_Receptor M1 Muscarinic Receptor Ligand->M1_Receptor Activates Antagonist This compound (Potential Antagonist) Antagonist->M1_Receptor Blocks G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Produces Calcium Increased Intracellular Ca²⁺ IP3_DAG->Calcium Cellular_Response Cellular Response Calcium->Cellular_Response cluster_2 Anticancer Cytotoxicity Workflow Cancer_Cells Cancer Cells (e.g., MCF-7, MDA-MB-231) Apoptosis Induction of Apoptosis Cancer_Cells->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cells->Cell_Cycle_Arrest Compound This compound (or derivative) Compound->Cancer_Cells Treatment Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability Cell_Cycle_Arrest->Reduced_Viability cluster_3 Antimicrobial Action Antimicrobial This compound (or derivative) Bacteria Bacterial Cell (e.g., E. coli, S. aureus) Antimicrobial->Bacteria Targets Inhibition Inhibition of Growth or Cell Death Bacteria->Inhibition

References

Comparative Analysis of 4-(Dimethylamino)butanoyl Chloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(Dimethylamino)butanoyl chloride derivatives against other alternatives, supported by experimental data. The information is intended to facilitate informed decisions in the selection of compounds for further investigation.

Derivatives of this compound are a class of chemical compounds with a versatile scaffold that has shown promise in various therapeutic areas, including oncology and infectious diseases. These compounds have also been explored as reagents in synthetic chemistry, particularly in peptide synthesis. This guide summarizes the available data on their performance in these applications, offering a comparative perspective against established agents.

Anticancer Activity: A Comparative Look

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key enzymes in cell signaling pathways, such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), leading to apoptosis and cell cycle arrest.[1]

Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against different cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugCell LineIC50 (µM)Mechanism of Action
Derivative A Breast (MCF-7)12.5PARP-1 Inhibition
Lung (A549)18.2PARP-1 Inhibition
Derivative B Colon (HCT116)25.8EGFR Inhibition
Glioblastoma (U87)32.1EGFR Inhibition
Doxorubicin Breast (MCF-7)0.8 - 1.5DNA Intercalation, Topoisomerase II Inhibition
Lung (A549)0.5 - 1.0DNA Intercalation, Topoisomerase II Inhibition
Colon (HCT116)0.2 - 0.7DNA Intercalation, Topoisomerase II Inhibition
Glioblastoma (U87)1.0 - 2.5DNA Intercalation, Topoisomerase II Inhibition

Note: The IC50 values for Doxorubicin are typical ranges found in the literature and may vary depending on the specific experimental conditions. The data for Derivatives A and B are hypothetical and for illustrative purposes, as direct comparative studies with a broad range of derivatives against multiple cell lines and standard drugs are limited in publicly available literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of this compound derivatives against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the test compound are prepared in culture media to achieve the desired final concentrations.

  • The media from the cell plates is removed, and 100 µL of the media containing the test compound is added to each well. A vehicle control (media with the same concentration of DMSO) and a positive control (e.g., Doxorubicin) are included.

4. Incubation:

  • The plates are incubated for 48-72 hours.

5. MTT Assay:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Culture Cell Culture Seeding Cell Seeding in 96-well plates Culture->Seeding Treatment Compound Treatment Seeding->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Dissolve Dissolve Crystals (DMSO) Formazan->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Viability Calculate % Cell Viability Read->Viability IC50 Determine IC50 Viability->IC50

Caption: Workflow for determining the in vitro cytotoxicity of compounds.

Antimicrobial Activity: A Comparative Spectrum

Derivatives of this compound have also demonstrated potential as antimicrobial agents against a range of pathogenic bacteria. The mechanism of action is thought to involve disruption of the bacterial cell membrane or inhibition of essential cellular processes.

The following table presents a comparative overview of the Minimum Inhibitory Concentration (MIC) values for hypothetical this compound derivatives against common bacterial strains, in comparison to the broad-spectrum antibiotic, Ampicillin.

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Derivative C 832
Derivative D 1664
Ampicillin 0.25 - 22 - 8

Note: The MIC values for Ampicillin are typical ranges and can vary based on the bacterial strain and testing conditions. The data for Derivatives C and D are for illustrative purposes, as comprehensive comparative studies are limited.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.

1. Bacterial Culture:

  • A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated overnight at 37°C with shaking.

2. Inoculum Preparation:

  • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This suspension is further diluted to obtain the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Compound Preparation:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate.

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well containing the compound dilutions.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Logical Flow: MIC Determination start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Compound Dilutions start->prep_compound prep_inoculum Standardize Inoculum prep_culture->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_compound->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Application in Peptide Synthesis: A Comparative Perspective

This compound and its derivatives can act as coupling agents in peptide synthesis, facilitating the formation of amide bonds between amino acids. Their performance in this application can be compared to standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU).

The key performance indicators for a coupling reagent are its efficiency (yield of the desired peptide) and its ability to suppress racemization of the amino acids during the coupling reaction.

Coupling ReagentTypical Coupling Efficiency (%)Racemization PotentialKey Features
This compound Moderate to HighModerateCan be used directly, but may require careful control of reaction conditions.
EDC/HOBt HighLowWidely used, reliable, and cost-effective. Byproducts are generally water-soluble.
HATU Very HighVery LowHighly efficient, especially for sterically hindered amino acids. More expensive.[2]

Note: The efficiency and racemization potential can be sequence-dependent and are influenced by reaction conditions such as solvent, temperature, and base.

Experimental Protocol: Comparative Peptide Coupling Efficiency

This protocol provides a general method for comparing the efficiency of different coupling reagents in a simple dipeptide synthesis.

1. Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OMe·HCl)

  • Coupling reagents: this compound, EDC, HOBt, HATU

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

2. Reaction Setup:

  • In separate reaction vessels, dissolve the C-protected amino acid and the base in the chosen solvent.

  • In another set of vessels, dissolve the N-protected amino acid.

  • Add the respective coupling reagent to the N-protected amino acid solution. For EDC/HOBt, both are added.

  • Combine the activated N-protected amino acid solution with the C-protected amino acid solution.

3. Reaction and Work-up:

  • Stir the reaction mixtures at room temperature for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove byproducts and unreacted starting materials.

  • Purify the resulting dipeptide by column chromatography.

4. Analysis:

  • Determine the yield of the purified dipeptide for each coupling reagent.

  • Analyze the optical purity of the dipeptide using chiral High-Performance Liquid Chromatography (HPLC) to assess the extent of racemization.

G Signaling Pathway Analogy: Peptide Coupling cluster_reactants Reactants cluster_activation Activation cluster_intermediate Intermediate cluster_product Product N_Protected_AA N-Protected Amino Acid (Carboxyl) Active_Ester Activated Carboxyl Group N_Protected_AA->Active_Ester Activation C_Protected_AA C-Protected Amino Acid (Amine) Dipeptide Dipeptide (Amide Bond Formation) C_Protected_AA->Dipeptide Coupling_Reagent Coupling Reagent (e.g., 4-(DMAP)butanoyl chloride, EDC/HOBt, HATU) Coupling_Reagent->Active_Ester Active_Ester->Dipeptide Nucleophilic Attack

Caption: Analogy of the peptide coupling reaction to a signaling pathway.

References

A Comparative Guide to the Reaction Products of 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of an acylating agent is critical for achieving desired yields, purity, and functional outcomes. 4-(Dimethylamino)butanoyl chloride hydrochloride is a versatile reagent valued for its reactivity and the introduction of a tertiary amine moiety. This guide provides a comprehensive comparison of its reaction products and performance against relevant alternatives, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions.[1] The presence of the electron-donating dimethylamino group increases the nucleophilicity of the carbonyl carbon, making it a highly efficient reagent for the acylation of amines, alcohols, and other nucleophiles under mild conditions.[1] It is commonly used as its hydrochloride salt to improve stability and handling. Its primary applications are in peptide synthesis, where it acts as a coupling agent, and as an intermediate in the synthesis of pharmaceuticals.[1]

Comparative Analysis of Acylating Agents

The performance of this compound is best understood in comparison to structurally similar acylating agents. The key alternatives include its parent compound without the amino group (Butyryl chloride), its aromatic analog (4-(Dimethylamino)benzoyl chloride), and its unsaturated analog ((E)-4-(Dimethylamino)but-2-enoyl chloride).

Table 1: Physicochemical Properties of this compound and Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound hydrochloride C₆H₁₃Cl₂NO186.08Solid153-155N/A
Butyryl chlorideC₄H₇ClO106.55Colorless Liquid-89[2]102[2]
4-(Dimethylamino)benzoyl chlorideC₉H₁₀ClNO183.63Solid145-149N/A
(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochlorideC₆H₁₁Cl₂NO184.06Solid/PowderN/AN/A

Note: Data sourced from referenced material. "N/A" indicates data not available or not applicable.

Table 2: Performance and Application Comparison of Acylating Agents

FeatureThis compoundButyryl chloride4-(Dimethylamino)benzoyl chloride(E)-4-(Dimethylamino)but-2-enoyl chloride
Key Reactive Moiety Activated Acyl ChlorideAcyl ChlorideAcyl Chloride on Aromatic RingAcyl Chloride & Michael Acceptor[3]
Primary Application Peptide coupling, Pharmaceutical intermediates[1]General acylation, Synthesis of dyes, pesticides[2]Derivatization for HPLC, Organic synthesisCovalent kinase inhibitors, Bioactive heterocycles[3]
Relative Reactivity High (activated by -NMe₂)StandardModerate (influenced by aromatic ring)Very High (acyl chloride + conjugated system)
Key Reaction Products Amides, EstersAmides, Esters[2]Aromatic Amides, EstersAmides, Esters, Michael Adducts
Representative Yield Good to ExcellentGood to Excellent (85% for synthesis)[4]Good (78% for synthesis)[5]Variable, depends on reaction type

Note: Yields are context-dependent and can vary significantly with substrate and reaction conditions.

Reaction Pathways and Experimental Workflows

Visualizing the synthesis and reaction pathways is crucial for experimental design. The following diagrams illustrate the key processes involving this compound.

G Synthesis of this compound HCl cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Chlorination A 4-Bromobutanoyl chloride C 4-(Dimethylamino)butanoic acid A->C Nucleophilic Substitution (e.g., in THF, -20°C) B Dimethylamine (HNMe₂) B->C E 4-(Dimethylamino)butanoyl chloride hydrochloride C->E Reflux D Thionyl Chloride (SOCl₂) D->E

Caption: Workflow for the synthesis of this compound HCl.

G General Reaction Products cluster_products Reaction Products cluster_nucleophiles Nucleophiles reagent 4-(Dimethylamino)butanoyl chloride (DMABC) amide N-Substituted 4-(Dimethylamino)butyramide reagent->amide ester Alkyl/Aryl 4-(Dimethylamino)butanoate reagent->ester acid 4-(Dimethylamino)butanoic acid reagent->acid Hydrolysis amine Amine (R-NH₂) amine->amide alcohol Alcohol (R-OH) alcohol->ester water Water (H₂O) water->acid

Caption: Reaction of this compound with various nucleophiles.

G Reactivity Comparison of Acyl Chlorides center Acylation (Amide/Ester Formation) A 4-(Dimethylamino)butanoyl chloride A->center Activated B Butyryl chloride B->center Baseline C 4-(Dimethylamino)benzoyl chloride C->center Aromatic D (E)-4-(Dimethylamino)but-2-enoyl chloride D->center Highly Activated E Michael Addition (Covalent Bonding) D->E Unique Pathway

Caption: Logical relationship of reactivity for different acyl chlorides.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and application of this compound.

This protocol is based on the common method of chlorinating the corresponding carboxylic acid.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(dimethylamino)butyric acid hydrochloride (1.0 eq).

  • Reagent Addition: Suspend the acid in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC or IR spectroscopy until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system like dichloromethane/ether. The product should be stored under anhydrous conditions.

This procedure details the acylation of a primary or secondary amine.[6][7]

  • Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound hydrochloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired N-substituted 4-(dimethylamino)butyramide.

This procedure details the acylation of a primary or secondary alcohol.[8][9]

  • Setup: Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially for hindered alcohols.[10]

  • Reagent Addition: Cool the solution to 0 °C and add this compound hydrochloride (1.1 eq) portion-wise or as a solution.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete as indicated by TLC (typically 1-6 hours).

  • Workup: Dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester product via flash column chromatography.

This guide provides the foundational data and methodologies to effectively utilize this compound and select the appropriate acylating agent for specific research and development needs.

References

A Comparative Guide to the Applications of 4-(Dimethylamino)butanoyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-(Dimethylamino)butanoyl chloride and its applications, particularly in the pharmaceutical and life sciences sectors. We will explore its performance in various chemical transformations, compare it with alternative reagents, and provide supporting experimental data and protocols to offer a comprehensive overview for researchers and drug development professionals.

Introduction to this compound

This compound, often used as its hydrochloride salt (CAS No: 98827-32-8), is a versatile bifunctional reagent.[1][2] Its structure incorporates a reactive acyl chloride and a tertiary amine, making it a valuable building block in organic synthesis. The dimethylamino group can enhance the nucleophilicity of the carbonyl carbon, making it a key reagent for introducing tertiary amine functionalities and for coupling reactions under mild conditions.[1] This unique combination of functional groups has led to its widespread use as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Key Applications of this compound

The primary applications of this compound hydrochloride stem from its reactivity as an acylating agent.

  • Peptide Synthesis: It serves as a coupling agent to facilitate the formation of stable amide bonds between amino acids, which is a critical step in the efficient assembly of therapeutic peptides.[1]

  • Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for its incorporation into complex drug molecules.[1] For instance, it is a precursor in the synthesis of butyrophenone neuroleptics and their analogs.[3][4]

  • Organic Synthesis: Beyond pharmaceuticals, it is used in general organic synthesis for acylation and alkylation processes, where the introduction of an acyl group is required.[1]

  • Biologically Active Molecules: Derivatives of this compound have shown potential biological activities, including anticancer and antimicrobial properties.[1] Research has indicated that some derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways.[1]

Comparison with Alternative Reagents

While this compound is a valuable tool, several other reagents can be used for similar transformations. The choice of reagent often depends on the specific requirements of the synthesis, such as reactivity, selectivity, and the nature of the substrate.

ReagentChemical StructureKey ApplicationsAdvantagesDisadvantages
This compound (CH₃)₂NCH₂CH₂CH₂COClPeptide synthesis, pharmaceutical intermediates, acylation reactions.Good balance of reactivity and stability; introduces a dimethylamino functionality.[1]Can be highly reactive and sensitive to moisture.
4-(Dimethylamino)butanoic Acid Hydrochloride (CH₃)₂NCH₂CH₂CH₂COOH·HClPrecursor to the acyl chloride; can be used in coupling reactions with activating agents.More stable and less hazardous than the acyl chloride.Less reactive, requiring an additional activation step for amide bond formation.[1]
(E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride (CH₃)₂NCH₂CH=CHCOCl·HClSynthesis of kinase inhibitors and other anticancer agents; introduces a Michael acceptor moiety.[5]The enoyl system provides a site for Michael addition reactions.[5]The double bond can lead to undesired side reactions or isomerization.[5]
Acryloyl Chloride CH₂=CHCOClPolymer chemistry, synthesis of crosslinking agents.Highly reactive for introducing the acryloyl group.Extremely reactive, volatile, and prone to polymerization; more hazardous than substituted analogs.[5]
4-Chloro-4'-fluorobutyrophenone F-C₆H₄-CO-CH₂CH₂CH₂ClAlkylating agent for the synthesis of butyrophenone antipsychotics.[4]Directly introduces the butyrophenone pharmacophore.Less versatile than an acyl chloride for creating a wide range of derivatives.
Benzyl Chloroformate C₆H₅CH₂OCOClIntroduction of the carbobenzyloxy (Cbz) protecting group for amines.Provides a stable protecting group that can be removed under specific conditions.[3]Not a direct equivalent for acylation with the dimethylaminobutanoyl group.

Experimental Data and Protocols

Synthesis of this compound Hydrochloride

The laboratory-scale synthesis of this compound hydrochloride typically involves a two-step process starting from 4-bromobutanoyl chloride, as detailed in patent literature.[1]

StepReagentsSolventTemperatureYield (%)
Amination 4-bromobutanoyl chloride, DimethylamineTHF-20°C78-82
Chlorination 4-(dimethylamino)butanoic acid, Thionyl chloride (SOCl₂)DCM60°C88-90

Detailed Experimental Protocol: Amide Formation

The following is a general protocol for the reaction of this compound with a primary amine to form an N-substituted amide, based on the principles of nucleophilic acyl substitution.[6]

  • Reaction Setup: A solution of the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Addition of Acyl Chloride: this compound hydrochloride (1.05 eq) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-substituted 4-(dimethylamino)butanamide.

Visualizations

Below are diagrams created using the DOT language to illustrate key processes and relationships relevant to the application of this compound.

G cluster_reagents Reactants cluster_products Products AcylChloride 4-(Dimethylamino)butanoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Intermediate Product Amide or Ester Product Intermediate->Product Elimination ChlorideIon Chloride Ion (Cl-) Intermediate->ChlorideIon

Caption: Nucleophilic acyl substitution mechanism.

G Start Start: 4-Chlorobromobenzene Step1 Lithiation & Treatment with Trimethylborate Start->Step1 Intermediate1 4-Chloroboronic Acid Step1->Intermediate1 Step2 Palladium-catalyzed Amination with N-Boc-1,4-diazepane Intermediate1->Step2 Intermediate2 Protected Diazepane Intermediate Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Alkylation with 4-chloro-4'-fluorobutyrophenone Intermediate3->Step4 FinalProduct Final Product: Butyrophenone Analog Step4->FinalProduct

Caption: Synthesis pathway of a butyrophenone analog.[4]

G Setup 1. Reaction Setup (Inert atmosphere, 0°C) Addition 2. Dropwise Addition of Acyl Chloride Setup->Addition Monitoring 3. Reaction Monitoring (TLC or LC-MS) Addition->Monitoring Quench 4. Aqueous Quench (e.g., NaHCO3 soln) Monitoring->Quench Extraction 5. Liquid-Liquid Extraction Quench->Extraction Drying 6. Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Purification 7. Purification (Chromatography) Drying->Purification

Caption: General experimental workflow for acylation.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-(Dimethylamino)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(Dimethylamino)butanoyl chloride, a versatile reagent in peptide synthesis and pharmaceutical chemistry. We present detailed experimental protocols, comparative data, and an evaluation of alternative reagents.

Introduction to this compound and its Alternatives

This compound is a valuable building block in organic synthesis, primarily utilized as a coupling agent in the formation of amide bonds, particularly in peptide synthesis. Its dimethylamino group enhances reactivity, while the acyl chloride provides a reactive site for nucleophilic attack. However, its synthesis can result in impurities that may interfere with subsequent reactions. The most common impurity is the hydrolyzed product, 4-(dimethylamino)butanoic acid, formed by the reaction of the acyl chloride with moisture.[1]

This guide will compare the purity assessment of this compound with two common alternatives:

  • 4-(Dimethylamino)butanoic Acid Hydrochloride: The hydrolyzed and more stable precursor to the acyl chloride. It is less reactive due to the absence of the acyl chloride group.[1]

  • (E)-4-(Dimethylamino)but-2-enoyl Chloride: A more reactive analogue with an unsaturated backbone, which can enhance reaction rates but may also introduce different impurity profiles.

Comparative Analysis of Purity Assessment Methods

The purity of this compound and its alternatives can be determined using a variety of analytical techniques. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation.

Analytical MethodTarget AnalytePrincipleTypical Purity (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) This compound and its alternativesSeparation based on polarity. The analyte and impurities are separated on a stationary phase by a liquid mobile phase.>98%High sensitivity and resolution, allows for quantification of impurities.Requires derivatization for acyl chlorides to avoid hydrolysis on the column.
Quantitative Nuclear Magnetic Resonance (qNMR) This compound and its alternativesThe integral of a specific proton signal of the analyte is compared to that of a certified internal standard of known concentration.[2][3][4][5]>99%Highly accurate and precise, non-destructive, provides structural information.Lower sensitivity compared to HPLC, requires a high-purity internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) This compound and its alternativesSeparation of volatile compounds in the gas phase followed by detection by mass spectrometry.>99%High sensitivity and specificity, provides molecular weight and fragmentation information for impurity identification.Requires derivatization of the polar and reactive acyl chloride to a more volatile and stable derivative.
Titration 4-(Dimethylamino)butanoic Acid HydrochlorideAcid-base titration to determine the concentration of the carboxylic acid.>98%Simple, inexpensive, and accurate for determining the concentration of the acidic analyte.Not suitable for the direct analysis of the highly reactive acyl chloride, does not provide information on other impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by quantifying the main component and any related impurities. Due to the reactivity of the acyl chloride with water, a derivatization step is necessary before analysis.

Derivatization Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of anhydrous acetonitrile and 1.2 equivalents of aniline.

  • Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.

  • Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To accurately determine the purity of this compound using an internal standard.

Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)).

  • Cap the NMR tube and gently vortex to dissolve the sample and internal standard completely.

  • Acquire a 1H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound after derivatization.

Derivatization Protocol:

  • Accurately weigh approximately 5 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of anhydrous dichloromethane and 1.5 equivalents of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60 °C for 30 minutes.[6]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Visualizing the Synthesis and Application

To provide a clearer understanding of the context in which the purity of this compound is critical, the following diagrams illustrate its synthesis workflow and its role in peptide coupling.

Synthesis_Workflow Synthesis of this compound A 4-Bromobutanoyl chloride C Nucleophilic Substitution A->C B Dimethylamine B->C D 4-(Dimethylamino)butanoic acid C->D Intermediate F Chlorination D->F E Thionyl chloride (SOCl2) E->F G This compound F->G Final Product

Caption: A simplified workflow for the synthesis of this compound.

Peptide_Coupling Mechanism of Peptide Bond Formation cluster_reactants Reactants A Amino Acid 1 (N-protected) D Activation of Carboxyl Group A->D B This compound B->D C Amino Acid 2 (C-protected) F Nucleophilic Attack C->F E Activated Amino Acid 1 D->E E->F G Dipeptide (Protected) F->G

Caption: The role of this compound in peptide coupling.

Conclusion

The purity of this compound is crucial for its successful application in synthesis. A multi-faceted approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques, is recommended for a comprehensive evaluation. HPLC provides excellent separation of impurities, while qNMR offers high accuracy for purity determination. GC-MS is a powerful tool for identifying volatile impurities after derivatization. For its alternatives, similar analytical principles apply, with adjustments made for their specific chemical properties. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound and ensure the integrity of their scientific endeavors.

References

Safety Operating Guide

Safe Disposal of 4-(Dimethylamino)butanoyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-(Dimethylamino)butanoyl chloride is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Understanding the Hazards

This compound is an acyl chloride. Acyl chlorides are a class of organic compounds that are highly reactive, particularly with water and other nucleophiles.[1][2] Contact with water can lead to a violent reaction, liberating toxic and corrosive hydrogen chloride gas.[3] Therefore, it is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood.

II. Disposal Procedure: A Two-Stage Approach

The proper disposal of this compound involves a two-stage process: quenching (deactivation) followed by neutralization and appropriate waste disposal. The goal of quenching is to convert the highly reactive acyl chloride into a less reactive and more stable compound.

A. Stage 1: Quenching of Reactive this compound

Unreacted or waste this compound must be slowly and carefully quenched. Several methods can be employed for this purpose, with the choice depending on the scale of the waste and available laboratory resources. Common quenching agents include water, alcohols, or a basic solution.[4]

Experimental Protocol for Quenching:

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

    • Perform the entire procedure in a well-ventilated chemical fume hood.

    • Prepare a quenching solution. A common and effective method is to use a dilute solution of sodium bicarbonate or another weak base. Alternatively, an alcohol like isopropanol or ethanol can be used.[4][5] The use of a basic solution has the added benefit of neutralizing the hydrogen chloride gas that is produced during the reaction.

    • Prepare an ice bath to control the temperature of the reaction, as the quenching process is exothermic.

  • Execution:

    • Place a suitably sized beaker or flask containing the quenching solution in the ice bath.

    • Slowly and dropwise, add the this compound to the stirred quenching solution. Vigorous stirring is crucial to ensure efficient mixing and to prevent localized heat buildup.

    • Observe the reaction closely. If the reaction becomes too vigorous (e.g., excessive gas evolution or temperature increase), immediately stop the addition and allow the reaction to subside before continuing.

    • After the addition is complete, continue to stir the solution in the ice bath for at least 30 minutes to ensure the quenching reaction is complete.

B. Stage 2: Neutralization and Final Disposal

Once the this compound has been quenched, the resulting solution must be neutralized before it can be disposed of as aqueous waste. The quenching reaction with water or alcohol will produce 4-(dimethylamino)butanoic acid and hydrochloric acid, resulting in an acidic solution.

Experimental Protocol for Neutralization:

  • pH Measurement:

    • Carefully remove an aliquot of the quenched solution and test its pH using a pH meter or pH paper. The solution will likely be acidic.

  • Neutralization:

    • Slowly add a neutralizing agent, such as a solution of sodium bicarbonate or sodium hydroxide, to the stirred solution.

    • Monitor the pH of the solution throughout the addition.

    • Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for your institution's aqueous waste stream (typically between pH 6 and 9).

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of in the appropriate aqueous waste container.

    • Always adhere to your institution's specific guidelines for chemical waste disposal.[6][7] All waste must be handled in accordance with local, state, and federal regulations.[6]

III. Quantitative Data Summary

ParameterGuidelineRationale
Quenching Agent Dilute sodium bicarbonate solution (5-10%), isopropanol, or ethanol.Controls the reactivity of the quenching process and helps to neutralize the acidic byproducts.[4][5]
Reaction Temperature 0-10 °C (Ice Bath)The quenching reaction is exothermic; maintaining a low temperature prevents the reaction from becoming violent.
Final pH of Waste 6.0 - 9.0Ensures the waste is safe for disposal into the aqueous waste stream and complies with most institutional guidelines.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Protects the user from the corrosive and reactive nature of this compound.[3]

IV. Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood PPE->FumeHood QuenchPrep Prepare Quenching Solution (e.g., dilute NaHCO3) FumeHood->QuenchPrep IceBath Prepare Ice Bath QuenchPrep->IceBath SlowAdd Slowly Add this compound to Quenching Solution with Stirring IceBath->SlowAdd Monitor Monitor Reaction Vigorously SlowAdd->Monitor Stir Continue Stirring in Ice Bath for 30 min Monitor->Stir CheckpH Check pH of Quenched Solution Stir->CheckpH Neutralize Neutralize with Base to pH 6-9 CheckpH->Neutralize Dispose Dispose in Aqueous Waste Container Neutralize->Dispose End End of Disposal Dispose->End Start Start Disposal Process Start->PPE

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(Dimethylamino)butanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-(Dimethylamino)butanoyl chloride (CAS RN: 127527-22-4), a corrosive and water-reactive acyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Summary

This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][3] Inhalation of its vapors can cause severe respiratory tract irritation. Due to its hazardous nature, all handling operations must be conducted in a controlled environment with appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][5]Protects against splashes of the chemical and corrosive vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl-rubber or Neoprene).[3][4][6] Always inspect gloves for integrity before use and replace immediately if contaminated.Prevents skin contact, which can lead to severe burns.
Body Protection A flame-resistant lab coat, fully buttoned, with full-length pants or skirt.[4]Protects the skin from accidental spills and splashes.
Footwear Closed-toe and closed-heel shoes made of a non-porous material.[4]Protects feet from spills.
Respiratory Protection All handling must be done in a certified chemical fume hood.[3][4][7] In the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge may be necessary.[4][8]Prevents inhalation of corrosive and toxic vapors.

Step-by-Step Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[3][4][7]

  • Verify that a safety shower and eyewash station are accessible and functional.[5][9]

  • Remove all unnecessary items from the fume hood to minimize contamination risk.

  • Have spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite). Do not use combustible materials for absorption.

2. Handling and Use:

  • Don the appropriate PPE as detailed in the table above.

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[4][8]

  • Ground and bond containers when transferring the chemical to prevent static discharge, which can be an ignition source.[2][4]

  • Use spark-proof tools.[4][7]

  • Keep the container tightly closed when not in use.[2][4]

3. Spill and Emergency Procedures:

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a designated, labeled hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[8]

  • Major Spill or Spill Outside of Fume Hood:

    • Evacuate the immediate area.[10]

    • Alert your institution's emergency response team.[4]

    • Prevent entry to the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[4][7]

  • Collect all contaminated materials (e.g., absorbent, gloves, disposable lab coats) in a clearly labeled, sealed, and compatible hazardous waste container.[4]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][10]

Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Prepare Spill Kit B->C D Work in Fume Hood Under Inert Atmosphere C->D Proceed to Handling E Ground & Bond Containers D->E J Spill or Exposure Occurs D->J If spill/exposure F Keep Container Sealed E->F E->J G Decontaminate Work Area F->G After Use F->J H Segregate Hazardous Waste G->H I Dispose via EHS H->I K Follow Emergency Procedures J->K L Seek Medical Attention K->L M Report Incident L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.